Zosurabalpin
Description
Structure
2D Structure
Properties
CAS No. |
2379336-76-0 |
|---|---|
Molecular Formula |
C43H50N8O5S |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid |
InChI |
InChI=1S/C43H50N8O5S/c1-51-37(23-30-25-47-34-12-3-2-10-32(30)34)40(53)49-26-33-31(27-16-18-28(19-17-27)43(55)56)11-6-15-38(33)57-41-29(9-8-22-46-41)24-48-35(14-7-21-45)39(52)50-36(42(51)54)13-4-5-20-44/h2-3,6,8-12,15-19,22,25,35-37,47-48H,4-5,7,13-14,20-21,23-24,26,44-45H2,1H3,(H,49,53)(H,50,52)(H,55,56)/t35-,36-,37-/m0/s1 |
InChI Key |
NJFUXFYUHIHHOJ-FSEITFBQSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)NCC2=C(C=CC=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65 |
Canonical SMILES |
CN1C(C(=O)NCC2=C(C=CC=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Foundational & Exploratory
Zosurabalpin: A Technical Guide to the Discovery and Development of a Novel Antibiotic Class
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a critical threat to global health. Among the most formidable of these are carbapenem-resistant Acinetobacter baumannii (CRAB), a "Priority 1: Critical" pathogen according to the World Health Organization, responsible for severe and often fatal hospital-acquired infections such as pneumonia and sepsis.[1][2] For the first time in over five decades, a new class of antibiotics with a novel mechanism of action against this formidable pathogen has been developed. Zosurabalpin, a tethered macrocyclic peptide, offers a promising new therapeutic avenue for treating invasive CRAB infections.
This technical guide provides an in-depth overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical and clinical data, and the key experimental methodologies employed in its evaluation.
Discovery and Optimization Timeline
The journey of this compound from initial screening to a clinical candidate has been a multi-year endeavor driven by a collaboration between Roche and Harvard University.[3][4]
-
Initial Discovery (circa 10 years ago): The quest for a novel antibiotic began with a high-throughput, whole-cell phenotypic screening of a library of approximately 45,000 tethered macrocyclic peptides (MCPs) from Tranzyme Pharma.[5][6][7][8] This screening identified a cluster of MCPs with antibacterial activity against A. baumannii.[9]
-
Hit-to-Lead Optimization: An initial hit compound, RO7036668, displayed selective activity against A. baumannii.[9] Through iterative medicinal chemistry, this led to the development of more potent MCPs, such as RO7075573.[9] However, this lead compound was associated with tolerability issues in preclinical toxicology studies.[9]
-
Lead Optimization and Candidate Selection: Further structural optimization focused on improving the safety profile. This led to the synthesis of zwitterionic MCPs, which exhibited significantly reduced plasma precipitation.[9] this compound (RG6006) emerged as the clinical candidate from this optimized series, demonstrating a favorable balance of potent activity and improved tolerability.[9][10]
-
Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.
-
Phase 1 Clinical Trials: The first-in-human studies were initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[5][11]
-
Progression to Phase 3: Following promising Phase 1 results, Roche announced plans to advance this compound into Phase 3 clinical trials in late 2025 or early 2026.[2][7][12][13] These trials will assess the efficacy and safety of this compound in patients with invasive CRAB infections.[7]
Mechanism of Action: Inhibition of Lipopolysaccharide Transport
This compound employs a novel mechanism of action that circumvents existing antibiotic resistance pathways.[2] It targets the essential lipopolysaccharide (LPS) transport machinery in A. baumannii.
LPS is a critical component of the outer membrane of Gram-negative bacteria, providing structural integrity and protection against the host immune system and certain antibiotics. The transport of LPS from its site of synthesis in the inner membrane to the outer membrane is facilitated by the Lpt protein complex.
This compound specifically inhibits the LptB2FGC complex, a key component of the LPS transport machinery located in the inner membrane.[5][9][10] By binding to a composite site formed by the Lpt transporter and its LPS substrate, this compound traps the LPS molecule within the inner membrane, preventing its transport to the outer membrane.[3][4] This leads to the toxic accumulation of LPS in the periplasm and ultimately results in bacterial cell death.[5][14]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound against Acinetobacter spp.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Testing Conditions | Reference |
| A. baumannii (clinical isolates) | 129 | - | - | 1 | - | [5][15] |
| Acinetobacter spp. (from China) | 150 | 0.015/0.03 - 8 | 0.12 | 0.5 | CA-MHB + 20% Horse Serum | [5][16] |
| Acinetobacter spp. (from China) | 150 | 0.015/0.03 - 8 | 0.25 | 1 | CA-MHB + 20% Human Serum | [5][16] |
| A. baumannii-calcoaceticus complex | 133 | 0.015/0.03 - 1 | 0.12 | 0.25 | CA-MHB + 20% Horse Serum | [5][16] |
| A. baumannii-calcoaceticus complex | 133 | 0.015/0.03 - 1 | 0.25 | 0.5 | CA-MHB + 20% Human Serum | [5][16] |
Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Bacterial Strain | Key Findings | Reference |
| Neutropenic mouse pneumonia | Pan-drug-resistant A. baumannii | >5-log10 CFU reduction at 360 mg/kg/day | [5] |
| Sepsis | CRAB strains | Prevention of mortality | [6] |
| Femur/Lung infection | CRAB strains | Dose-independent bacterial load reductions | [5] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Key Parameters | Values | Reference |
| Mouse | Clearance | 51 mL/min/kg | [5][17] |
| Volume of distribution | 0.7 L/kg | [5][17] | |
| Half-life | 0.3 hours | [5][17] | |
| Unbound fraction | 37% | [5][17] | |
| Human (Healthy Volunteers) | Dose Range (single IV) | 10 mg to 2000 mg | [5][11][17] |
| Exposure (Cmax and AUCinf) | Approximately dose-proportional up to 1000 mg | [5][11] |
Key Experimental Protocols
High-Throughput Screening for Hit Discovery
The initial discovery of the macrocyclic peptide scaffold with anti-Acinetobacter activity was achieved through a whole-cell phenotypic screen.
Methodology Outline:
-
Library Preparation: A diverse library of approximately 45,000 tethered macrocyclic peptides was utilized.[8]
-
Assay: A whole-cell phenotypic assay was performed, incubating A. baumannii with each compound in the library.
-
Hit Identification: Compounds that demonstrated inhibition of bacterial growth were identified as "hits." The initial hit, RO7036668, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against A. baumannii.
Mechanism of Action Studies
A combination of genetic and biophysical methods was employed to elucidate the novel mechanism of action of this compound.
Resistance Mutation Mapping:
-
Induction of Resistance: A. baumannii strains were exposed to gradually increasing concentrations of this compound to select for resistant mutants.[5]
-
Gene Sequencing: The genomes of the resistant mutants were sequenced to identify mutations.
-
Target Identification: Mutations were predominantly found in the genes encoding LptF and LptG, components of the LptB2FGC complex, strongly suggesting this complex as the drug's target.[5][18]
Cryo-Electron Microscopy (Cryo-EM):
-
Complex Preparation: The LptB2FGC complex was purified and reconstituted with LPS and this compound (or its analogs).[5]
-
Imaging: The complex was visualized using cryo-electron microscopy to determine its three-dimensional structure.
-
Binding Site Elucidation: The cryo-EM structures revealed that this compound binds to a composite site formed by both the Lpt transporter proteins and the LPS substrate, effectively trapping the LPS molecule.[9]
In Vivo Efficacy Models
The efficacy of this compound was evaluated in established mouse models of bacterial infection.
Neutropenic Mouse Pneumonia Model:
-
Immunosuppression: Mice were rendered neutropenic to mimic an immunocompromised state.
-
Infection: A lethal dose of a pan-drug-resistant strain of A. baumannii was administered intratracheally.
-
Treatment: this compound was administered at various doses.
-
Endpoint: Bacterial burden in the lungs was quantified to determine the reduction in colony-forming units (CFUs). A greater than 5-log10 CFU decrease was observed at the highest daily dose.[5]
Sepsis Model:
-
Infection: Mice were infected with a lethal dose of CRAB to induce sepsis.
-
Treatment: this compound was administered to the infected mice.
-
Endpoint: Survival of the mice was monitored to assess the ability of the drug to prevent mortality.
Clinical Development
This compound has successfully completed Phase 1 clinical trials and is progressing to Phase 3.
Phase 1 Studies
Design: A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy volunteers.[11]
Methodology Outline:
-
Participants: 64 healthy male and female participants were enrolled.[5][11]
-
Dosing: Single intravenous doses of this compound ranging from 10 mg to 2000 mg, or placebo, were administered.[5][11][17]
-
Assessments: Safety, tolerability, and pharmacokinetic parameters (Cmax and AUC) were evaluated.
-
Results: this compound was generally well-tolerated, with the most common adverse events being mild, dose-dependent, and reversible infusion-related reactions. Plasma exposure increased approximately proportionally with the dose up to 1000 mg.[5][11]
Conclusion
This compound represents a landmark achievement in the fight against antimicrobial resistance. Its novel mechanism of action, potent activity against highly resistant Acinetobacter baumannii, and promising clinical data position it as a critical new tool for clinicians. The development of this compound underscores the power of large-scale screening of novel chemical scaffolds and highlights the importance of academic and industry collaborations in addressing urgent medical needs. As this compound progresses through late-stage clinical trials, the medical and scientific communities await with anticipation the potential for a new era in the treatment of infections caused by this formidable pathogen.
References
- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. Roche Advances Novel Antibiotic Targeting Superbug into Phase 3 Trials [pharma-industry-review.com]
- 3. labiotech.eu [labiotech.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 7. Roche to launch phase 3 trial for new antibiotic targeting Acinetobacter baumannii | CIDRAP [cidrap.umn.edu]
- 8. Explainer: A new antibiotic class has been discovered – how excited should we get? | News | Chemistry World [chemistryworld.com]
- 9. msbchem.com [msbchem.com]
- 10. bizgeniusapp.com [bizgeniusapp.com]
- 11. researchgate.net [researchgate.net]
- 12. bstquarterly.com [bstquarterly.com]
- 13. Roche takes new antibiotic into phase 3 for 'urgent threat' | pharmaphorum [pharmaphorum.com]
- 14. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2131. Activity of the Novel Antibiotic this compound (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. the-innovation.org [the-innovation.org]
Zosurabalpin's Novel Assault on Carbapenem-Resistant Acinetobacter baumannii: A Technical Guide to its Mechanism of Action
For Immediate Release
Basel, Switzerland – November 8, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of zosurabalpin, a pioneering antibiotic demonstrating potent activity against the critically threatening pathogen, Carbapenem-Resistant Acinetobacter baumannii (CRAB). This document is intended for researchers, scientists, and drug development professionals engaged in the battle against antimicrobial resistance.
Acinetobacter baumannii, particularly its carbapenem-resistant strains, poses a significant global health threat, often leading to severe and difficult-to-treat nosocomial infections.[1][2] this compound, a first-in-class tethered macrocyclic peptide, offers a novel therapeutic strategy by targeting a fundamental process in the bacterium's physiology – the transport of lipopolysaccharide (LPS).[2][3]
Core Mechanism: Inhibition of the LptB2FGC Complex and Disruption of LPS Transport
This compound's primary mechanism of action is the inhibition of the LptB2FGC complex, a crucial component of the LPS transport machinery in A. baumannii.[3][4][5] This complex is responsible for the extraction of LPS from the inner membrane and its subsequent transport to the outer membrane, a process vital for the integrity and function of the bacterial cell envelope.[1][2]
By binding to a composite site formed by the Lpt transporter and its LPS substrate, this compound effectively stalls the transport process.[6] This leads to the toxic accumulation of LPS in the inner membrane, disrupting cellular homeostasis and ultimately resulting in bacterial cell death.[1][7] This unique mode of action circumvents existing resistance mechanisms that affect many current antibiotics.[2]
Signaling Pathway of LPS Transport and this compound's Point of Interruption
The transport of LPS is a multi-step process involving a protein bridge that spans the periplasm. This compound's inhibition of the LptB2FGC complex is the critical event that halts this essential pathway.
Quantitative Analysis of this compound's Efficacy
This compound has demonstrated potent in vitro and in vivo activity against a broad range of CRAB clinical isolates. The following tables summarize the key quantitative data.
In Vitro Susceptibility of Acinetobacter baumannii to this compound
| Organism/Isolate Panel | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Comparator MIC90 (mg/L) |
| A. baumannii-calcoaceticus complex | 450 | 0.015 - >16 | 0.12-0.25 | 0.25-1 | N/A |
| Carbapenem-Resistant A. baumannii (CRAB) | 356 | 0.03 - 4 | 0.12-0.5 | 0.25-1 | N/A |
| Multidrug-Resistant A. baumannii | 129 | N/A | N/A | 1 | Tigecycline: 8, Colistin: >16, Meropenem: >16[1][7] |
Data compiled from studies using cation-adjusted Mueller Hinton broth (CA-MHB), in some cases supplemented with 20% human or horse serum.[8]
In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Mouse Strain | Treatment Regimen (Total Daily Dose) | Bacterial Load Reduction (log10 CFU) | Reference |
| Pneumonia (Pan-drug-resistant isolate) | Neutropenic | 360 mg/kg/day | >5 | [1][7] |
| Thigh Infection (MDR isolate) | Neutropenic | 30 mg/kg (q4h for 24h) | >4 | |
| Sepsis (MDR isolate) | Immunocompetent | 0.1 - 0.3 mg/kg (at 1h and 5h post-infection) | Complete protection |
Pharmacokinetic Properties of this compound
| Parameter | Value |
| Clearance | 51 mL/min/kg |
| Volume of Distribution | 0.7 L/kg |
| Terminal Half-life | 0.3 hours |
| Protein Binding (unbound fraction) | 37% |
Pharmacokinetic data were determined in mouse models.[1][2]
Key Experimental Methodologies
A comprehensive understanding of this compound's mechanism of action was achieved through a series of key experiments. The following provides an overview of the methodologies employed.
Experimental Workflow for this compound's Discovery and Characterization
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Medium: Cation-adjusted Mueller-Hinton broth (CA-MHB), often supplemented with 20% human or horse serum to improve accuracy.[8]
-
Procedure: A standardized inoculum of A. baumannii is added to a series of wells containing twofold serial dilutions of this compound. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.
Murine Pneumonia Model
-
Animal Model: Typically, immunocompromised (neutropenic) mice are used to establish a robust infection.[1][7]
-
Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of a pan-drug-resistant A. baumannii strain.[8][9]
-
Treatment: this compound is administered, usually subcutaneously, at various dosing regimens starting a few hours post-infection.
-
Endpoint: At 24 hours post-treatment, mice are euthanized, and the bacterial burden in the lungs is quantified by plating homogenized lung tissue and counting colony-forming units (CFU).
In Vitro LPS Transport Assay
-
Principle: This assay monitors the transfer of LPS from proteoliposomes containing the reconstituted LptB2FGC complex to a periplasmic acceptor protein (e.g., LptA).
-
Procedure:
-
The LptB2FGC complex is purified and reconstituted into liposomes.
-
These proteoliposomes are incubated with a fluorescently or radioactively labeled LPS precursor.
-
The acceptor protein, LptA, is added to the reaction mixture along with ATP to initiate transport.
-
The transfer of labeled LPS to LptA is quantified, often by gel electrophoresis and autoradiography or fluorescence detection.
-
The assay is performed in the presence and absence of this compound to determine its inhibitory effect on LPS transport.
-
Conclusion
This compound represents a significant advancement in the fight against CRAB. Its novel mechanism of action, potent efficacy, and favorable preclinical safety profile make it a promising candidate for further clinical development. This technical guide provides a comprehensive overview of the scientific evidence supporting the unique mechanism by which this compound targets and kills this formidable pathogen. Continued research and clinical evaluation are crucial to realizing the full therapeutic potential of this new class of antibiotics.
References
- 1. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Treatment Options against Carbapenem-Resistant Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. jwatch.org [jwatch.org]
Zosurabalpin: A Technical Guide to its Molecular Structure and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zosurabalpin (RG6006) is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a critical priority by the World Health Organization.[1][2] This document provides a detailed technical overview of the molecular structure of this compound, the experimental methodologies employed in its discovery and characterization, and quantitative data supporting its preclinical profile. Its novel mechanism of action, which involves the inhibition of the lipopolysaccharide (LPS) transporter complex LptB2FGC, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[3][4][5]
Molecular Structure and Physicochemical Properties
This compound is a structurally complex synthetic organic molecule. Its macrocyclic peptide architecture is a key determinant of its biological activity.
Chemical and Physical Data
The fundamental properties of the this compound molecule are summarized below. This data is crucial for understanding its behavior in biological systems and for further medicinal chemistry efforts.
| Property | Value | Citation(s) |
| Molecular Formula | C₄₃H₅₀N₈O₅S | [6][7][8] |
| Molecular Weight | 790.97 g/mol | [8][9][10] |
| Exact Mass | 790.3600 Da | [7] |
| CAS Number | 2379336-76-0 | [5][6][9] |
| Class | Tethered Macrocyclic Peptide (MCP) | [11][12][13] |
| Appearance | White to off-white solid | [9] |
Structural Identifiers
For unambiguous identification and computational modeling, the following structural identifiers are provided.
| Identifier Type | Value | Citation(s) |
| IUPAC Name | 4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.0³,⁸]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid | [6][8] |
| SMILES | CN1--INVALID-LINK--N--INVALID-LINK--CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O">C@HCC5=CNC6=CC=CC=C65 | [6][8][14] |
| InChI Key | NJFUXFYUHIHHOJ-FSEITFBQSA-N | [8] |
In Vitro Activity
This compound's potent activity is specific to Acinetobacter species. The minimum inhibitory concentration (MIC) is a critical measure of its efficacy.
| Parameter | Value | Condition | Citation(s) |
| MIC₅₀ / MIC₉₀ | 0.12 / 0.25 µg/mL | vs. A. baumannii-calcoaceticus complex (n=133) in Cation-Adjusted Mueller Hinton Broth (CAMHB) + 20% horse serum | [15][16] |
| MIC₅₀ / MIC₉₀ | 0.25 / 0.5 µg/mL | vs. A. baumannii-calcoaceticus complex (n=133) in CAMHB + 20% human serum | [15][16] |
| MIC Range | 0.12 - 1.0 mg/L | vs. CRAB isolates | [17] |
| MIC₉₀ | 1 mg/L | vs. 129 resistant A. baumannii clinical isolates | [15] |
Experimental Protocols
The discovery and characterization of this compound involved a multi-stage process, from initial screening to detailed structural biology.
Hit Identification: Whole-Cell Phenotypic Screening
The initial discovery of the macrocyclic peptide class to which this compound belongs was achieved through a large-scale, high-throughput phenotypic screen.
-
Library: A collection of 44,985 synthetic tethered macrocyclic peptides (MCPs) from Tranzyme Pharma was used.[13][15][18]
-
Assay Principle: The screen was a whole-cell growth inhibition assay designed to identify compounds with antibacterial activity against a panel of human pathogens.
-
Bacterial Strains: The primary screen included a collection of type strains, including Acinetobacter baumannii ATCC 19606.[13]
-
Methodology:
-
Bacterial cultures were grown to a logarithmic phase.
-
Cultures were diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in 96-well or 384-well microtiter plates containing the test compounds at desired concentrations.[19]
-
Plates were incubated for 20 to 24 hours for Acinetobacter isolates.[19]
-
Bacterial growth was assessed by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[19]
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest compound concentration that inhibited bacterial growth. For MCPs, which sometimes exhibited a "trailing" phenomenon (partial inhibition over a range of concentrations), the MIC was recorded as the concentration causing at least an 80% reduction in growth compared to the control.[19]
-
-
Outcome: This screen identified an initial hit compound, RO7036668, which possessed an l-Orn-l-Orn-l-N-Me-Trp subunit and showed an MIC of 4 mg/L against A. baumannii.[13]
Lead Optimization and Medicinal Chemistry
Following the identification of the initial hit, a systematic medicinal chemistry campaign was undertaken to improve potency, selectivity, and pharmacokinetic properties.
-
Strategy: Structure-activity relationship (SAR) studies were conducted by modifying the macrocycle. This included replacing amino acid residues (e.g., L-Orn with L-Lys) and altering aromatic substitutions.[15]
-
Key Intermediate: An intermediate lead, RO7075573, was developed with significantly improved potency (MIC ≤0.06 – 0.5 µg/ml) against a broad panel of A. baumannii strains.[15]
-
Addressing Toxicity: RO7075573 showed significant toxicity in rats.[15] An in-house rat plasma precipitation assay was developed to screen for compounds with reduced off-target liabilities.[12]
-
Selection of this compound: This optimization process led to the synthesis of this compound, an amphoteric benzoic acid derivative. It retained strong antibacterial activity (MIC: 0.25 mg/L) while demonstrating markedly improved tolerability, making it a viable clinical candidate.[15][18]
Mechanism of Action Determination
The novel mechanism of action was elucidated through genetic and biochemical studies.
-
Resistance Studies: Spontaneous resistance was induced in A. baumannii by exposing the bacteria to incrementally increasing concentrations of this compound.[3][18]
-
Genomic Sequencing: The genomes of the resistant mutants were sequenced to identify mutations. Analysis revealed 28 different mutations in the gene encoding LptF and two unique mutations in the gene for LptG.[3][18]
-
Target Identification: LptF and LptG are core components of the LptB2FGC complex, an essential transporter responsible for moving lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. This strongly indicated that the LptB2FGC complex was the molecular target of this compound.[3][18]
Structural Elucidation by Cryo-Electron Microscopy (Cryo-EM)
To visualize the molecular interactions between this compound, its target, and the native substrate, high-resolution cryo-EM was employed.
-
Sample Preparation:
-
The LptB2FG complex from Acinetobacter baylyi was overexpressed and purified.[20]
-
The purified protein complex was reconstituted into a detergent micelle or lipid nanodisc environment to maintain its structural integrity outside of the native membrane.
-
The complex was incubated with both its natural substrate, LPS, and this compound (or a close analogue) to form a ternary complex.[18]
-
-
Cryo-EM Grid Preparation: The solution containing the ternary complex was applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection & Processing:
-
Images of the frozen, hydrated particles were collected using a transmission electron microscope equipped with a direct electron detector.
-
Advanced image processing software was used to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.
-
-
Structural Finding: The cryo-EM structure revealed that this compound traps the LptB2FG complex in a conformation where it is bound to LPS. The antibiotic binds to a composite site formed by both the transporter protein and the LPS molecule, effectively jamming the transporter and preventing the release of LPS, leading to its toxic accumulation in the inner membrane and subsequent cell death.[21]
Workflow and Pathway Diagrams
Visual representations of the experimental processes provide a clear understanding of the logical flow from discovery to characterization.
Caption: The discovery workflow for this compound, from initial high-throughput screening to structural elucidation.
Caption: Mechanism of action of this compound, illustrating the inhibition of the LptB2FGC complex.
References
- 1. This compound: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]
- 2. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 3. infezmed.it [infezmed.it]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | C43H50N8O5S | CID 148636827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Acinetobacter baumannii antibiotic | TargetMol [targetmol.com]
- 11. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 12. msbchem.com [msbchem.com]
- 13. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 15. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jwatch.org [jwatch.org]
- 18. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial In-Vitro Studies of Zosurabalpin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the foundational in-vitro research on Zosurabalpin, a first-in-class antibiotic targeting carbapenem-resistant Acinetobacter baumannii (CRAB). It details the compound's mechanism of action, antimicrobial efficacy, and resistance profile, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Core Mechanism of Action: Inhibition of Lipopolysaccharide Transport
This compound, a tethered macrocyclic peptide (MCP), exhibits a novel mechanism of action by disrupting the integrity of the bacterial outer membrane.[1][2] It selectively targets the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii.[1][3][4][5] Specifically, this compound inhibits the LptB2FGC complex, a protein bridge essential for moving LPS from the inner membrane to the outer membrane.[1][3][4][6][7]
The inhibition of this complex blocks the extraction and transport of LPS, leading to the toxic accumulation of LPS precursors within the inner membrane.[3][4][5] This disruption of the outer membrane biogenesis is ultimately lethal to the bacterium.[1][2][3][7] The drug appears to bind to a composite site formed by both the Lpt transporter and its LPS substrate.[3] Gene sequencing of resistant mutants has identified mutations in the genes encoding LptF and LptG, further confirming the LptB2FGC complex as the molecular target.[2][3][8][9]
In-Vitro Antimicrobial Efficacy
This compound demonstrates potent and selective activity against Acinetobacter spp., particularly carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (ABC) isolates.[3][10][11] It shows significantly lower MIC values compared to last-resort antibiotics like tigecycline and colistin.[3][7] The drug is notably inactive against other common pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, highlighting its narrow spectrum.[12]
| Isolate Panel | Number of Isolates | Medium Supplement | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Acinetobacter spp. (China, 2021) | 150 | 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 | [3][10][11] |
| Acinetobacter spp. (China, 2021) | 150 | 20% Human Serum | 0.25 | 1 | 0.03 - 8 | [3][10][11] |
| A. baumannii-calcoaceticus complex | 133 | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 1 | [3][10][11] |
| A. baumannii-calcoaceticus complex | 133 | 20% Human Serum | 0.25 | 0.5 | 0.03 - 1 | [3][10][11] |
| Resistant/Multidrug-Resistant A. baumannii | 129 | Not Specified | - | 1 | - | [3][7] |
| Carbapenem-Resistant A. baumannii (CRAB) | - | Not Specified | - | - | 0.12 - 1.0 | [12] |
| Antibiotic | Number of Isolates | MIC₉₀ (mg/L) | Reference |
| This compound | 129 | 1 | [3][7] |
| Tigecycline | 129 | 8 | [3][7] |
| Colistin | 129 | >16 | [3][7] |
| Meropenem | 129 | >16 | [3][7] |
In-Vitro Time-Kill Kinetics
Time-kill assays reveal that this compound is bactericidal, achieving a ≥3-log₁₀ (99.9%) reduction in colony-forming units (CFU).[3][13] However, it exhibits relatively slow killing kinetics, requiring 12 hours or more to reach this bactericidal threshold against all tested CRAB isolates.[3][13] Encouragingly, no bacterial regrowth was observed at concentrations of 8x or 16x MIC, depending on the strain, over a 24-hour period.[3][13]
| Parameter | Observation | Reference |
| Bactericidal Activity | Achieved ≥99.9% (≥3 log₁₀) CFU reduction in all 8 CRAB isolates tested. | [3][13] |
| Killing Kinetics | Relatively slow, requiring ≥12 hours to achieve bactericidal effect. | [3][13] |
| Lowest Bactericidal Conc. | 4x to 32x MIC, depending on the isolate. | [13] |
| Bacterial Regrowth | No regrowth observed at concentrations ≥8x or ≥16x MIC. | [3][13] |
Resistance Profile
Initial in-vitro studies indicate a low frequency of spontaneous resistance to this compound.
-
Spontaneous Mutation Frequency: The frequency of spontaneous mutations conferring resistance ranged from 10⁻⁷ to <10⁻⁹ at concentrations of 4x to 16x the MIC.[12]
-
Genetic Basis of Resistance: Resistance is primarily associated with mutations in genes encoding components of the LptB2FGC complex.[3][9] Studies inducing resistance found 28 different mutations in the gene for LptF and two unique mutations in the gene for LptG.[2][3]
-
Cross-Resistance: No cross-resistance was observed with colistin or meropenem in the selected A. baumannii strains.[12]
Detailed Experimental Protocols
The in-vitro potency of this compound was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
-
Preparation: A bacterial inoculum is prepared and standardized.
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CA-MHB) is used as the primary growth medium.
-
Supplementation: Due to issues with aberrant readings and trailing endpoints in CA-MHB alone, the medium is supplemented with either 20% human serum (HS) or 20% horse serum (HoS) to ensure accurate MIC determination.[3][10][11][14]
-
Assay: Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates. The standardized bacterial inoculum is added to each well.
-
Incubation: Plates are incubated under appropriate atmospheric and temperature conditions.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
The molecular targets of this compound were identified by generating and analyzing resistant mutants.[2][3]
-
Exposure: Wild-type A. baumannii strains are cultured in a medium containing gradually increasing concentrations of this compound. This selective pressure encourages the growth of spontaneous resistant mutants.[2][3]
-
Isolation: Colonies that grow at higher antibiotic concentrations are isolated.
-
Gene Sequencing: The genomic DNA of the resistant isolates is extracted. Key genes, particularly those associated with the LPS transport system, are sequenced.[2][3]
-
Analysis: The sequences from the resistant mutants are compared to the wild-type sequence to identify mutations. Mutations were consistently found in the genes encoding LptF and LptG.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infezmed.it [infezmed.it]
- 6. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. New antibiotic against multi-drug resistant bacteria [the-innovation.org]
- 9. the-innovation.org [the-innovation.org]
- 10. academic.oup.com [academic.oup.com]
- 11. 2131. Activity of the Novel Antibiotic this compound (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jwatch.org [jwatch.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ihma.com [ihma.com]
preclinical data on Zosurabalpin efficacy
An In-depth Technical Guide to the Preclinical Efficacy of Zosurabalpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with a novel mechanism of action against Carbapenem-Resistant Acinetobacter baumannii (CRAB), a pathogen designated as a 'Priority 1' critical threat by the World Health Organization.[1] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, focusing on its mechanism of action, in vitro activity, and in vivo efficacy in animal models.
Mechanism of Action: Inhibition of Lipopolysaccharide (LPS) Transport
This compound exerts its bactericidal effect by targeting and inhibiting the LptB2FGC complex, a crucial component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[2][3][4] The Lpt system is responsible for transporting LPS molecules from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial outer membrane.[5]
By binding to the LptB2FGC complex, this compound blocks the transport of LPS, leading to its toxic accumulation in the inner membrane and ultimately causing cell death.[2][4] This unique mechanism of action means that this compound is not affected by existing resistance mechanisms.[6][7] Studies on spontaneous resistance have identified mutations in the genes encoding LptF and LptG, further confirming the LptB2FGC complex as the primary target.[2][8]
In VitroEfficacy
This compound has demonstrated potent in vitro activity against a large number of clinical isolates of Acinetobacter baumannii, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.[2][9]
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Isolate Collection | N | Medium Supplement | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Resistant/MDR A. baumannii[2][10] | 129 | Not Specified | - | 1 | - | Tigecycline: 8Colistin: >16Meropenem: >16 |
| Acinetobacter spp. (China, 2021)[2][11][12] | 150 | 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 | - |
| Acinetobacter spp. (China, 2021)[2][11][12] | 150 | 20% Human Serum | 0.25 | 1 | 0.03 - 8 | - |
| A. baumannii-calcoaceticus complex[2][9] | 133 | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 1 | - |
| A. baumannii-calcoaceticus complex[2][9] | 133 | 20% Human Serum | 0.25 | 0.5 | 0.03 - 1 | - |
| A. baumannii-calcoaceticus complex (2022-23)[13] | 450 | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 2 | - |
| A. baumannii-calcoaceticus complex (2022-23)[13] | 450 | 20% Human Serum | 0.25 | 1 | 0.03 - 4 | - |
Bactericidal Activity
In time-kill assays, this compound demonstrated bactericidal activity, achieving a ≥3-log10 CFU reduction (≥99.9% killing) against all eight CRAB isolates tested.[2][9] The killing kinetics were noted to be relatively slow, requiring ≥12 hours of exposure.[2][9]
Experimental Protocols: MIC Determination
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Medium : Cation-adjusted Mueller-Hinton Broth (CA-MHB) was used as the base medium.[12][13]
-
Supplementation : Due to trailing and skipped-well phenomena observed in CA-MHB alone, the medium was supplemented with either 20% heat-inactivated horse serum (HoS) or 20% human serum (HS) to ensure accurate MIC readings.[11][12][13]
-
Inoculum : A standardized bacterial inoculum was prepared and added to microtiter plates containing serial twofold dilutions of this compound.
-
Incubation : Plates were incubated at 35°C for 16-20 hours.
-
Reading : The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth (or caused a substantial reduction in growth).[13]
In VivoEfficacy
This compound has shown potent efficacy in various murine models of infection caused by pan-drug-resistant A. baumannii.[2][9]
Data Presentation: Efficacy and Pharmacokinetics
| Model Type | Key Findings | Reference |
| Efficacy | ||
| Neutropenic Mouse Pneumonia | Dose-independent bacterial load reductions.[2][9] >5-log₁₀ CFU decrease at the highest daily dose (360 mg/kg/day).[2][9] Reduced levels of bacteria in lungs.[14] | [2][9][14] |
| Sepsis Model | Prevented mortality in mice with bacteria-triggered sepsis.[14] | [14] |
| Femur/Lung Infection Models | Potent efficacy demonstrated.[2][9][15] | [2][9][15] |
| Pharmacokinetics (Mouse) | ||
| Clearance | 51 mL/min/kg (High) | [2][9][15] |
| Volume of Distribution | 0.7 L/kg (Low) | [2][9][15] |
| Terminal Half-life | 0.3 hours (Short) | [2][9][15] |
| Protein Binding | 37% unbound fraction (Moderate) | [2][9][15] |
Experimental Protocols: Neutropenic Mouse Pneumonia Model
The in vivo efficacy of this compound was evaluated in a well-established neutropenic mouse model of lung infection.[10]
-
Immunosuppression : Mice were rendered neutropenic by the administration of cyclophosphamide.
-
Infection : Mice were infected via intratracheal inoculation with a clinical isolate of pan-drug-resistant A. baumannii.[10]
-
Treatment Initiation : Treatment commenced 2 hours post-infection.[10]
-
Drug Administration : this compound was administered subcutaneously every 6 hours over a 24-hour period.[10] Comparator antibiotics, such as tigecycline, were administered every 12 hours.[10]
-
Efficacy Endpoint : The primary endpoint was the bacterial burden (CFU) in the infected lungs at the end of the 24-hour treatment period.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for infections caused by CRAB. Its unique mechanism of action, potent in vitro activity against a broad range of resistant isolates, and significant in vivo efficacy in relevant animal models highlight its potential to address a critical unmet medical need.[3] The favorable pharmacokinetic profile, despite a short half-life, has proven effective in murine infection models, and Phase 1 clinical studies have shown it to be generally safe and well-tolerated.[3][15] Continued clinical development will be crucial to establish its role in treating invasive CRAB infections in humans.[2][3]
References
- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Roche to launch phase 3 trial for new antibiotic targeting Acinetobacter baumannii | CIDRAP [cidrap.umn.edu]
- 7. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 8. the-innovation.org [the-innovation.org]
- 9. infezmed.it [infezmed.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2131. Activity of the Novel Antibiotic this compound (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ihma.com [ihma.com]
- 14. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 15. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Macrocyclic Peptide Antibiotics: A Technical Guide to Their Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Macrocyclic peptides have emerged as a promising class of antibiotics due to their unique structural features, potent antimicrobial activity, and diverse mechanisms of action. This in-depth technical guide provides a comprehensive overview of the core properties of macrocyclic peptide antibiotics, intended for researchers, scientists, and drug development professionals. It details their mechanisms of action, summarizes key quantitative data on their efficacy, and provides detailed experimental protocols for their synthesis and evaluation. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of this critical class of therapeutic agents.
Introduction
Macrocyclic peptides are a diverse class of molecules characterized by a ring structure composed of amino acid residues. This cyclic architecture confers several advantageous properties, including enhanced metabolic stability, high binding affinity and selectivity to targets, and the ability to disrupt biological membranes.[1][2] These attributes make them potent antimicrobial agents, capable of overcoming resistance mechanisms that have rendered conventional antibiotics ineffective. This guide will explore the key characteristics of several prominent macrocyclic peptide antibiotics, including daptomycin, vancomycin, teixobactin, murepavadin, and the immunosuppressant cyclosporine A, which also exhibits antifungal properties.
Mechanisms of Action
Macrocyclic peptide antibiotics employ a variety of mechanisms to exert their antimicrobial effects. These can be broadly categorized into membrane disruption, inhibition of cell wall synthesis, and targeting of specific cellular proteins.
Daptomycin: Membrane Disruption
Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[2][3] Its mechanism of action is dependent on physiological concentrations of calcium ions and involves the disruption of the bacterial cell membrane's integrity.
Vancomycin Resistance: Target Modification
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It functions by binding to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in peptidoglycan synthesis. Resistance to vancomycin in bacteria like Enterococcus faecium arises from the alteration of this target.
Teixobactin: Dual-Target Inhibition
Teixobactin is a novel macrocyclic peptide antibiotic with potent activity against Gram-positive bacteria, including resistant strains.[4] Its unique mechanism of action involves binding to two essential lipid precursors of the bacterial cell wall: lipid II (a peptidoglycan precursor) and lipid III (a teichoic acid precursor).[5] This dual-targeting strategy is believed to be a key reason for the low frequency of resistance development.
Murepavadin: Targeting Lipopolysaccharide Transport
Murepavadin is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa.[1] Its mechanism involves the inhibition of the lipopolysaccharide (LPS) transport protein D (LptD), which is essential for the assembly of the outer membrane in Gram-negative bacteria.[6]
Cyclosporine A: Immunosuppression and Antifungal Activity
Cyclosporine A is a cyclic peptide primarily used as an immunosuppressant to prevent organ transplant rejection.[7] It also exhibits antifungal activity.[8][9] Its immunosuppressive effect is mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.
References
- 1. Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of Cyclosporine A by Submerged Fermentation from a Local Isolate of Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
Zosurabalpin: A Deep Dive into its Spectrum of Activity Against Gram-Negative Bacteria
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Zosurabalpin (formerly RG6006) is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against the high-priority pathogen, carbapenem-resistant Acinetobacter baumannii (CRAB).[1][2][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity, detailing its potent and specific action against A. baumannii while exploring its inactivity against other Gram-negative bacteria. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental processes.
Spectrum of Activity: A Narrow Focus on Acinetobacter baumannii
This compound exhibits a narrow but potent spectrum of activity, primarily targeting Acinetobacter baumannii, including multidrug-resistant and carbapenem-resistant strains.[4][5] In stark contrast, it demonstrates no significant activity against other common Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6][7] This high degree of selectivity is a key characteristic, potentially minimizing the impact on the gut microbiome compared to broad-spectrum antibiotics.[5]
Quantitative In Vitro Susceptibility
The in vitro potency of this compound against A. baumannii has been extensively evaluated using large panels of clinical isolates. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.
| Organism/Isolate Panel | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Testing Conditions | Reference |
| Acinetobacter baumannii (CRAB) | 129 | - | 1.0 | - | - | [4][8] |
| Acinetobacter spp. (China, 2021) | 150 | 0.12 | 0.5 | 0.015 - 8 | CA-MHB + 20% Horse Serum | [4][9] |
| Acinetobacter spp. (China, 2021) | 150 | 0.25 | 1.0 | 0.03 - 8 | CA-MHB + 20% Human Serum | [4][9] |
| A. baumannii-calcoaceticus complex (China, 2021) | 133 | 0.12 | 0.25 | 0.015 - 1 | CA-MHB + 20% Horse Serum | [4][9] |
| A. baumannii-calcoaceticus complex (China, 2021) | 133 | 0.25 | 0.5 | 0.03 - 1 | CA-MHB + 20% Human Serum | [4][9] |
| A. baumannii-calcoaceticus complex (Global, 2022-2023) | 450 | 0.12 | 0.25 | 0.015 - 2 | CA-MHB + 20% Horse Serum | [10] |
| A. baumannii-calcoaceticus complex (Global, 2022-2023) | 450 | 0.25 | 1.0 | 0.03 - 4 | CA-MHB + 20% Human Serum | [10] |
| Carbapenem-Resistant A. baumannii | - | - | - | 0.12 - 1.0 | - | [6] |
MIC50/MIC90: The MIC required to inhibit the growth of 50% and 90% of isolates, respectively. CA-MHB: Cation-Adjusted Mueller-Hinton Broth.
Mechanism of Action: Inhibition of Lipopolysaccharide Transport
This compound's targeted activity stems from its unique mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery.[1] Specifically, it targets the LptB2FGC complex, an essential component responsible for transporting LPS from the inner bacterial membrane to the outer membrane.[3][5][11] By binding to this complex, this compound traps LPS in the periplasm, leading to its toxic accumulation within the cell and ultimately causing cell death.[7] This novel mechanism circumvents existing antibiotic resistance pathways.[7][12] The structural differences in the LptB2FGC complex between A. baumannii and other Gram-negative bacteria, such as E. coli, are thought to be the basis for this compound's narrow spectrum of activity.[4][13]
In Vivo Efficacy
Preclinical studies in murine models of infection have demonstrated the potent in vivo efficacy of this compound against CRAB. In models of pneumonia, sepsis, and thigh infections caused by pan-drug-resistant A. baumannii, this compound administration resulted in a significant, dose-dependent reduction in bacterial load.[4][6][13] In a neutropenic mouse pneumonia model, the highest daily dose of 360 mg/kg led to a greater than 5-log10 reduction in colony-forming units (CFU).[4][6] These findings underscore the potential of this compound for treating invasive CRAB infections.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is primarily assessed by determining the MIC using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation: Isolates of A. baumannii are cultured on appropriate agar plates overnight. Colonies are then suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculum Preparation: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CA-MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: this compound is serially diluted in CA-MHB, often supplemented with 20% horse serum or human serum to account for potential protein binding effects, in 96-well microtiter plates.[9][10]
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Murine Infection Models
The in vivo efficacy of this compound is evaluated in various mouse models of infection, such as pneumonia or sepsis models.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.
-
Infection Induction: A lethal or sublethal dose of a well-characterized CRAB strain is administered to the mice via an appropriate route (e.g., intratracheal for pneumonia, intravenous for sepsis).
-
Treatment: At a specified time post-infection, treatment with this compound or a vehicle control is initiated. The drug is typically administered subcutaneously or intravenously at various doses and frequencies.[8]
-
Monitoring and Endpoint: Mice are monitored for signs of illness and survival. At a predetermined endpoint, tissues (e.g., lungs, spleen) or blood are collected to determine the bacterial burden (CFU counts).
-
Data Analysis: The efficacy of this compound is determined by comparing the bacterial load or survival rates in the treated groups to the control group.
Resistance Mechanisms
While this compound circumvents existing resistance mechanisms, the potential for the development of resistance has been investigated. Spontaneous resistance in A. baumannii has been associated with mutations in the genes encoding components of the LptB2FGC complex, particularly lptF and lptG.[7][13] Additionally, mutations related to LPS synthesis (lpxM) and efflux pump regulators (adeRS) have been identified.[4] The frequency of spontaneous resistance to this compound has been reported to be in the range of 10-7 to <10-9 at 4x to 16x the MIC.[6]
Conclusion
This compound represents a significant advancement in the fight against antimicrobial resistance, offering a potent and selective therapeutic option for infections caused by CRAB. Its novel mechanism of action, centered on the disruption of LPS transport, provides a powerful tool against a pathogen for which new treatments are urgently needed. The comprehensive in vitro and in vivo data generated to date strongly support its continued clinical development. Further research will be crucial to fully understand its clinical potential, long-term efficacy, and the evolution of any potential resistance.
References
- 1. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 2. msbchem.com [msbchem.com]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 6. jwatch.org [jwatch.org]
- 7. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ihma.com [ihma.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. A Novel Molecule to Tackle Drug-Resistant Bugs | The Scientist [the-scientist.com]
- 13. infezmed.it [infezmed.it]
Zosurabalpin: A Technical Whitepaper on Early-Phase Clinical Trial Results and Preclinical Profile of a Novel Antibiotic Targeting Carbapenem-Resistant Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the early-stage development of zosurabalpin, a first-in-class antibiotic agent. This compound is a tethered macrocyclic peptide that has shown significant promise in addressing the critical threat of carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a "priority 1" concern by the World Health Organization.[1][2] This whitepaper consolidates available preclinical data and early-phase clinical trial results, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its novel mechanism of action.
Executive Summary
This compound represents a significant breakthrough in the fight against antimicrobial resistance. It exhibits potent and selective activity against Acinetobacter baumannii, including multidrug-resistant and pan-drug-resistant strains.[3][4] Its unique mechanism of action, the inhibition of the lipopolysaccharide (LPS) transport machinery, circumvents existing resistance mechanisms.[4][5] Preclinical studies have demonstrated in vitro efficacy against a broad panel of clinical isolates and robust in vivo activity in murine models of infection.[3][4] Early clinical data from Phase 1 trials in healthy volunteers indicate that this compound is safe and well-tolerated, with a pharmacokinetic profile that supports further clinical development.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and early clinical evaluations of this compound.
Table 1: In Vitro Susceptibility of Acinetobacter baumannii to this compound
| Isolate Collection | Number of Isolates | Testing Conditions | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Multidrug-resistant clinical isolates | 129 | - | - | 1 | - | [3] |
| Acinetobacter spp. from China (2021) | 150 | Mueller Hinton Broth + 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 | [3] |
| Acinetobacter spp. from China (2021) | 150 | Mueller Hinton Broth + 20% Human Serum | 0.25 | 1 | 0.03 - 8 | [3] |
| A. baumannii-calcoaceticus complex | 133 | Mueller Hinton Broth + 20% Horse Serum | 0.12 | 0.25 | - | [3] |
| A. baumannii-calcoaceticus complex | 133 | Mueller Hinton Broth + 20% Human Serum | 0.25 | 0.5 | - | [3] |
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Bacterial Strain | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| Neutropenic mouse pneumonia | Pan-drug-resistant A. baumannii | 360 mg/kg/day | Bacterial load reduction in lungs | >5-log10 CFU decrease | [3] |
| Sepsis | CRAB strains | Not specified | Survival | Prevented death | [6] |
| Femur/Lung infections | CRAB strains | Not specified | Bacterial load reduction | Dose-independent reductions | [3] |
| Neutropenic murine thigh and lung models | 6 A. baumannii strains (MIC range 0.125 - 8 mg/L) | 2 or 3 dose levels over 48 hours | Bacterial burden | Sustained suppression of growth | [7] |
Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers
| Parameter | Value | Reference |
| Number of Participants | 64 | [3] |
| Dose Range (single intravenous) | 10 mg to 2000 mg | [3] |
| Primary Adverse Effect | Mild, dose-dependent, reversible infusion-related reactions | [3] |
Table 4: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Reference |
| Clearance | 51 mL/min/kg | Mouse | [3] |
| Volume of Distribution | 0.7 L/kg | Mouse | [3] |
| Half-life | 0.3 hours | Mouse | [3] |
| Protein Binding (unbound fraction) | 37% | Not specified | [3] |
Mechanism of Action: Inhibition of Lipopolysaccharide Transport
This compound employs a novel mechanism of action by targeting the lipopolysaccharide (LPS) transport machinery, specifically the LptB2FGC complex, which is essential for the integrity of the outer membrane of Gram-negative bacteria.[4][5] This targeted inhibition leads to the accumulation of LPS in the inner membrane, resulting in cellular stress and ultimately bacterial death.[3]
Signaling Pathway of this compound's Action
Caption: this compound inhibits the LptB2FGC complex, disrupting LPS transport and causing cell death.
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of this compound.
In Vitro Susceptibility Testing
-
Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the base medium. For a subset of experiments, the medium was supplemented with 20% heat-inactivated horse serum or 20% human serum to account for potential protein binding effects.
-
Isolates: A diverse panel of clinical isolates of Acinetobacter baumannii and other Acinetobacter species were tested, including carbapenem-resistant and multidrug-resistant strains.
-
Incubation: Microtiter plates were incubated at 35°C for 16-20 hours in ambient air.
-
Endpoint Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
In Vivo Efficacy Models
-
Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old, were used.[8]
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[8]
-
Infection: A bacterial suspension of a clinical CRAB isolate was injected into the thigh muscle of the mice. The inoculum was typically prepared to deliver approximately 10^6 to 10^7 colony-forming units (CFU) per thigh.[9]
-
Treatment: this compound was administered subcutaneously or intravenously at various dosing regimens, typically starting 2 hours post-infection.
-
Efficacy Assessment: At 24 and 48 hours post-infection, mice were euthanized, and the thigh muscles were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy was measured as the log10 reduction in CFU compared to untreated controls.[9]
-
Animal Model and Immunosuppression: Similar to the thigh infection model, neutropenic female mice were used.
-
Infection: Mice were anesthetized, and a pan-drug-resistant A. baumannii isolate was administered via intratracheal inoculation to establish a lung infection.
-
Treatment: this compound was administered, typically subcutaneously, starting 2 hours after infection.
-
Efficacy Assessment: At 24 hours post-infection, lungs were harvested, homogenized, and plated for CFU enumeration to determine the bacterial burden.
Elucidation of Mechanism of Action
The novel mechanism of action of this compound was elucidated through a combination of genetic and structural biology approaches.
Caption: A multi-step workflow was used to identify this compound's novel mechanism of action.
-
Spontaneous Resistance Induction: A. baumannii strains were exposed to sub-inhibitory concentrations of this compound, with the concentration gradually increased over time. This selected for the emergence of resistant mutants.[3]
-
Gene Sequencing: The genomes of the resistant mutants were sequenced and compared to the wild-type strain to identify mutations associated with the resistant phenotype. This analysis consistently revealed mutations in the genes encoding LptF and LptG, components of the LptB2FGC complex.[3]
-
Structural Biology: Cryo-electron microscopy was employed to visualize the interaction between this compound and the LptB2FGC complex. These studies revealed that this compound binds to a composite site formed by both the LPS substrate and the transporter complex, effectively trapping the LPS molecule and preventing its transport.
Early-Phase Clinical Trial Results
This compound has completed initial Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3]
-
Study Design: The first-in-human study was a randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 64 healthy volunteers received single ascending intravenous doses of this compound, ranging from 10 mg to 2000 mg.[3]
-
Safety and Tolerability: this compound was generally well-tolerated. The most common adverse events were mild, dose-dependent, and fully reversible infusion-related reactions. No clinically significant changes in laboratory values, ECGs, or vital signs were observed compared to placebo.
-
Pharmacokinetics: Plasma exposure (Cmax and AUC) of this compound increased in an approximately dose-proportional manner up to 1000 mg.[3]
Conclusion and Future Directions
This compound is a promising first-in-class antibiotic with a novel mechanism of action that is highly effective against carbapenem-resistant Acinetobacter baumannii. The preclinical data demonstrate potent in vitro and in vivo activity, and the early clinical data suggest a favorable safety profile. These findings strongly support the continued clinical development of this compound for the treatment of serious and life-threatening infections caused by CRAB. Further clinical trials are necessary to establish the efficacy and safety of this compound in infected patient populations and to determine the optimal dosing regimens. The unique mechanism of targeting the LPS transport system opens a new avenue for the development of antibiotics against other challenging Gram-negative pathogens.[5]
References
- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 3. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Promising Antibiotic in the Fight Against Resistant Infections – Scientific Informer [scientificinformer.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical crusade: this compound's charge against antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2109. In vitro and in vivo Killing Kinetics of this compound (RG6006) Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imquestbio.com [imquestbio.com]
- 9. noblelifesci.com [noblelifesci.com]
Methodological & Application
Application Notes and Protocols for Zosurabalpin Susceptibility Testing in Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosurabalpin is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against Gram-negative bacteria, specifically targeting the lipopolysaccharide (LPS) transport system.[1][2][3][4][5] It inhibits the LptB2FGC complex, which is essential for transporting LPS from the inner membrane to the outer membrane of the bacterium.[1][2][5][6][7] This disruption leads to the accumulation of LPS in the periplasm, ultimately causing bacterial cell death.[1][7] this compound has demonstrated potent in vitro and in vivo activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern due to its high levels of antibiotic resistance.[1][2][8][9]
Accurate and reproducible methods for susceptibility testing are crucial for the clinical development of this compound and for monitoring the emergence of resistance. These application notes provide detailed protocols for determining the susceptibility of A. baumannii to this compound using standard laboratory methods.
Mechanism of Action of this compound
This compound's unique mechanism of action involves the inhibition of the LptB2FGC transporter complex in A. baumannii. This prevents the transport of LPS to the outer membrane, leading to its toxic accumulation within the cell.
Data Presentation: In Vitro Susceptibility of this compound
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against A. baumannii from various studies. Of note, supplementation of the testing medium with serum has been shown to improve the accuracy of MIC determination by mitigating trailing effects.[9][10]
| Study | Isolate Collection | Testing Medium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bradley et al.[1] | 129 resistant and multidrug-resistant clinical isolates | Not specified | Not reported | Not reported | 1 |
| Hawser et al.[1][11] | 150 Acinetobacter spp. (100 A. baumannii), 65% multidrug-resistant, from China (2021) | Mueller Hinton Broth + 20% horse serum | 0.015 - 8 | 0.12 | 0.5 |
| Hawser et al.[1][11] | 150 Acinetobacter spp. (100 A. baumannii), 65% multidrug-resistant, from China (2021) | Mueller Hinton Broth + 20% human serum | 0.03 - 8 | 0.25 | 1 |
| Zampaloni et al.[12] | Carbapenem-resistant A. baumannii (CRAB) isolates | Not specified | 0.12 - 1.0 | Not reported | Not reported |
| JMI Laboratories (2025)[13] | 100 A. baumannii-calcoaceticus complex isolates from China (2024) | Cation-adjusted Mueller-Hinton broth (CAMHB) + 10% or 20% horse serum | Not reported | 0.25 | 0.5 |
Experimental Protocols
Broth Microdilution (BMD) Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and has been adapted for this compound testing.[10][14]
Materials:
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Heat-inactivated horse serum or human serum
-
Sterile 96-well microtiter plates
-
A. baumannii isolates for testing
-
Quality control (QC) strain: A. baumannii NCTC 13304
-
Sterile saline (0.85%) or water
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
Protocol:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. Due to potential solubility issues, it is recommended to preheat the stock solution and culture medium to 37°C before dilution.[15] If precipitation occurs, sonication may be used to redissolve the compound.[15]
-
Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.
-
-
Media Preparation:
-
Inoculum Preparation:
-
Subculture the A. baumannii isolate onto a non-selective agar plate and incubate overnight at 35°C.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or water.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Preparation:
-
Dispense 50 µL of the supplemented CAMHB into each well of a 96-well plate.
-
Create a two-fold serial dilution of this compound directly in the plate by adding 50 µL of the appropriate drug concentration to the first well of a row and then transferring 50 µL to subsequent wells.
-
The final volume in each well before adding the inoculum should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the plates and incubate at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. The addition of serum makes the MIC endpoints easier to read.[16]
-
Quality Control:
-
The proposed MIC quality control range for A. baumannii NCTC 13304 in CAMHB with 20% horse serum is 0.016–0.12 µg/mL.[16]
Disk Diffusion Method (Generalized Protocol)
Note: this compound-specific disk diffusion breakpoints have not yet been established. This is a generalized protocol based on CLSI standards.
Materials:
-
This compound-impregnated disks (concentration to be determined)
-
Mueller-Hinton Agar (MHA) plates
-
A. baumannii isolates
-
Quality control strain
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described in the BMD protocol, adjusted to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply the this compound disk to the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 16-20 hours in ambient air.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Agar Dilution Method (Generalized Protocol)
Note: This is a generalized protocol based on CLSI standards.
Materials:
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA)
-
A. baumannii isolates
-
Quality control strain
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Sterile petri dishes
-
Incubator (35°C ± 2°C)
Protocol:
-
Agar Plate Preparation:
-
Prepare a series of MHA plates containing two-fold dilutions of this compound.
-
Add the appropriate volume of this compound stock solution to molten MHA (cooled to 45-50°C) before pouring the plates.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described in the BMD protocol, adjusted to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.
-
-
Plate Inoculation:
-
Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspensions.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
-
Resistance Mechanisms
Spontaneous resistance to this compound has been associated with mutations in the genes encoding components of the LptB2FGC complex, specifically lptF and lptG.[1][7] It is noteworthy that A. baumannii can survive without LPS, which could potentially render this compound ineffective against such strains.[6][8]
Conclusion
The broth microdilution method using CAMHB supplemented with 20% horse serum is the current recommended method for determining the in vitro susceptibility of A. baumannii to this compound. Adherence to standardized protocols is essential for accurate and reproducible results. Further studies are needed to establish standardized methods and interpretive criteria for disk diffusion and to continue monitoring for potential resistance mechanisms.
References
- 1. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Molecule to Tackle Drug-Resistant Bugs | The Scientist [the-scientist.com]
- 4. This compound: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. msbchem.com [msbchem.com]
- 7. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. infezmed.it [infezmed.it]
- 12. jwatch.org [jwatch.org]
- 13. jmilabs.com [jmilabs.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Acinetobacter baumannii antibiotic | TargetMol [targetmol.com]
- 16. jmilabs.com [jmilabs.com]
Application Notes and Protocols for In-Vivo Studies Using Zosurabalpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of in-vivo experimental studies to evaluate the efficacy of Zosurabalpin, a novel antibiotic targeting carbapenem-resistant Acinetobacter baumannii (CRAB).
Introduction
This compound is a first-in-class tethered macrocyclic peptide antibiotic with a unique mechanism of action. It selectively targets and inhibits the LptB2FGC complex in Acinetobacter baumannii, which is essential for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane.[1][2][3][4] This disruption of LPS transport leads to the accumulation of LPS in the periplasm, causing cell stress and ultimately bacterial death.[1][2][3] this compound has demonstrated potent activity against a wide range of CRAB isolates and has shown significant efficacy in various preclinical animal models of infection.[1][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In-Vitro Activity of this compound against Acinetobacter baumannii
| Parameter | Value | Reference |
| MIC50 | 0.12 µg/mL (in Mueller Hinton Broth with 20% horse serum) | [1] |
| MIC90 | 1 mg/L | [1][5] |
| MIC Range | 0.015 - 8 µg/mL | [1] |
| Comparison MIC90 (Tigecycline) | 8 mg/L | [1][5] |
| Comparison MIC90 (Colistin) | >16 mg/L | [1][5] |
| Comparison MIC90 (Meropenem) | >16 mg/L | [1][5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Clearance | 51 mL/min/kg | [1][2][5] |
| Volume of Distribution | 0.7 L/kg | [1][2][5] |
| Terminal Half-life | 0.3 hours | [1][2][5] |
| Protein Binding (unbound fraction) | 37% | [1][2][5] |
Table 3: In-Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Dosing Regimen | Bacterial Load Reduction (log10 CFU) | Reference |
| Neutropenic Pneumonia | 360 mg/kg/day | >5 | [1][5] |
| Neutropenic Thigh Infection | Dose-dependent | Significant reduction | [7] |
| Sepsis | Dose-dependent | Prevention of mortality | [8][9] |
| Lung Infection | Multiple doses over 48h | Sustained suppression of growth | [1] |
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in-vivo efficacy studies.
Caption: Mechanism of action of this compound.
Caption: General workflow for in-vivo efficacy studies.
Experimental Protocols
The following are detailed protocols for common in-vivo models used to assess the efficacy of this compound against Acinetobacter baumannii.
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is highly standardized for evaluating the in-vivo efficacy of antimicrobial agents against localized soft tissue infections.
1. Materials:
-
Specific pathogen-free mice (e.g., female ICR or C57BL/6, 6-8 weeks old)
-
Carbapenem-resistant Acinetobacter baumannii (CRAB) strain
-
Cyclophosphamide
-
This compound
-
Vehicle for this compound (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile saline
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Tissue homogenizer
2. Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[8]
-
-
Preparation of Bacterial Inoculum:
-
Culture the CRAB strain in TSB overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in a suitable solvent. For subcutaneous (SC) or intravenous (IV) administration, the stock can be diluted in sterile saline or PBS to the final desired concentration.
-
Two hours post-infection, begin treatment. Administer the prepared this compound solution via the desired route (e.g., subcutaneously in the scruff of the neck). Dosing can be performed multiple times over a 24 or 48-hour period.
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Protocol 2: Neutropenic Murine Pneumonia Model
This model mimics pulmonary infections caused by A. baumannii.
1. Materials:
-
Same as Protocol 1.
2. Procedure:
-
Induction of Neutropenia and Preparation of Bacterial Inoculum:
-
Follow the same steps as in Protocol 1.
-
-
Infection:
-
Anesthetize the mice.
-
Administer the bacterial suspension (e.g., 20-50 µL of 10^8 CFU/mL) via intranasal instillation.
-
-
Preparation and Administration of this compound:
-
Follow the same steps as in Protocol 1.
-
-
Endpoint Analysis:
-
At predetermined time points, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile saline.
-
Perform serial dilutions and plate on TSA to determine CFU per gram of lung tissue.
-
Protocol 3: Murine Sepsis Model
This model is used to evaluate the efficacy of this compound in treating systemic infections.
1. Materials:
-
Same as Protocol 1.
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
Follow the same steps as in Protocol 1.
-
-
Infection:
-
Administer the bacterial suspension (e.g., 0.1 mL of 10^7 CFU/mL) via intraperitoneal (IP) injection.
-
-
Preparation and Administration of this compound:
-
Follow the same steps as in Protocol 1. Treatment can begin 1-2 hours post-infection.
-
-
Endpoint Analysis:
-
Monitor the mice for signs of sepsis and survival over a period of several days (e.g., 7 days).
-
Alternatively, at specific time points, blood can be collected for bacterial load determination (CFU/mL). Spleen and liver can also be harvested for CFU counts.
-
Conclusion
This compound represents a promising new class of antibiotics for the treatment of infections caused by CRAB. The protocols outlined in these application notes provide a framework for conducting robust in-vivo studies to further evaluate its therapeutic potential. Careful attention to experimental design, including the choice of animal model, bacterial strain, and dosing regimen, is crucial for obtaining reliable and translatable results. These studies will be instrumental in the continued clinical development of this compound.[4]
References
- 1. Deep Eutectic Solvents for Subcutaneous Delivery of Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ready To Use Injectable Formulation Of Peptide Drugs And Process For [quickcompany.in]
- 7. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Zosurabalpin Administration in Mouse Models of Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of zosurabalpin, a first-in-class tethered macrocyclic peptide antibiotic, in various mouse models of infection caused by Carbapenem-Resistant Acinetobacter baumannii (CRAB). The included protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.
Mechanism of Action
This compound exhibits a novel mechanism of action by targeting the lipopolysaccharide (LPS) transport system, which is crucial for the integrity of the outer membrane in most Gram-negative bacteria.[1] Specifically, it inhibits the LptB2FGC complex, a transporter in the inner bacterial membrane.[2][3] This inhibition blocks the transport of LPS from the inner membrane to the outer membrane, leading to the toxic accumulation of LPS within the cell and ultimately causing bacterial death.[3][4] This unique target overcomes existing antibiotic resistance mechanisms.[2]
Application Notes
This compound has demonstrated potent in vivo efficacy in multiple murine infection models, including pneumonia, sepsis, and thigh infections caused by pan-drug-resistant A. baumannii strains.[5][6] It is highly selective for A. baumannii and has shown limited to no activity against other bacteria, which may help minimize the impact on normal flora.[4][7]
Data Presentation
The following tables summarize the key quantitative data from preclinical mouse studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference(s) |
|---|---|---|
| Clearance | 51 mL/min/kg | [4][5][6] |
| Volume of Distribution | 0.7 L/kg | [4][5][6] |
| Terminal Half-life | 0.3 hours | [4][5][6] |
| Protein Binding (unbound fraction) | 37% |[4][5][6] |
Table 2: Efficacy of this compound in Mouse Models of A. baumannii Infection
| Mouse Model | Bacterial Strain (MIC) | Dosing Regimen (s.c.) | Key Efficacy Result | Reference(s) |
|---|---|---|---|---|
| Neutropenic Pneumonia | Pan-drug-resistant ACC01073 (2 mg/L) | Total daily doses up to 360 mg/kg/day, q6h for 24h | >5-log₁₀ CFU reduction in lungs at the highest dose. | [5][7][8] |
| Sepsis (Immunocompetent) | MDR ACC00445 (0.25 mg/L) | Doses administered at 1h and 5h post-infection | Prevented death in mice with bacteria-triggered sepsis. | [9][10] |
| Neutropenic Thigh | MDR ACC01085 (0.5 mg/L) | Total daily doses, q6h for 24h | Dose-dependent reduction in bacterial burden in thigh. | [9][11] |
| Neutropenic Thigh/Lung | 6 CRAB isolates (0.125 - 8 mg/L) | 2 or 3 dose levels over 48h | Sustained suppression of bacterial growth over 48 hours. |[12][13] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Neutropenic Thigh Infection Model
This model is used to assess the efficacy of an antimicrobial agent in a localized deep-tissue infection in an immunocompromised host.
1. Materials
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Cyclophosphamide for inducing neutropenia
-
Carbapenem-resistant A. baumannii (e.g., ACC01085)[9]
-
Sterile saline, syringes, needles
-
Tissue homogenizer
2. Animal Model
-
Female ICR or Swiss Webster mice, specific pathogen-free.
-
Mice are rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[9]
3. Infection Procedure
-
Grow the selected A. baumannii strain to the mid-logarithmic phase in an appropriate broth (e.g., CAMHB).
-
Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10⁶ CFU/mL).
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind leg.[9]
4. Drug Administration
-
Treatment begins 2 hours post-infection.[9]
-
Administer this compound or vehicle control subcutaneously (s.c.).
-
A typical dosing regimen is every 6 hours over a 24-hour period.[9] Total daily doses are divided accordingly.
5. Endpoint Analysis
-
At 24 hours after the start of treatment (26 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[9]
Protocol 2: Sepsis (Peritonitis) Model
This model evaluates the ability of an antibiotic to prevent mortality from a systemic infection originating in the peritoneal cavity.
1. Materials
-
This compound for injection
-
Vehicle control
-
Carbapenem-resistant A. baumannii (e.g., ACC00445)[9]
-
Sterile saline, syringes, needles
-
5% Mucin (optional, to enhance virulence)
2. Animal Model
-
Immunocompetent mice (e.g., ICR strain) are typically used for this model.[9]
3. Infection Procedure
-
Prepare the bacterial inoculum as described for the thigh model. The final suspension may be mixed with 5% mucin to increase the infectivity.
-
Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.) to induce sepsis.[9]
4. Drug Administration
-
Administer this compound or vehicle control subcutaneously (s.c.).
-
Treatment is typically administered at 1 hour and 5 hours post-infection.[9]
5. Endpoint Analysis
-
The primary endpoint is survival.
-
Monitor the mice for signs of morbidity and mortality at regular intervals for up to 7 days.[9]
-
Data are typically presented as a Kaplan-Meier survival curve, and statistical significance between groups is determined using the log-rank test.
Protocol 3: Pneumonia / Lung Infection Model
This model assesses drug efficacy in a severe respiratory tract infection, which is a common clinical manifestation of A. baumannii.
1. Materials
-
This compound for injection
-
Vehicle control
-
Carbapenem-resistant A. baumannii (e.g., ACC01073)[8]
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
2. Animal Model
-
Mice are typically rendered immunocompromised (neutropenic) to establish a robust infection, as described in Protocol 1.[8]
3. Infection Procedure
-
Prepare the bacterial inoculum as previously described.
-
Anesthetize the mice.
-
Instill a small volume (e.g., 20-50 µL) of the bacterial suspension directly into the lungs via non-invasive or surgical intratracheal inoculation.[8]
4. Drug Administration
-
Treatment begins 2 hours after infection.[8]
-
Administer this compound or vehicle control subcutaneously (s.c.).
-
A common dosing schedule is every 6 hours over a 24-hour period.[8]
5. Endpoint Analysis
-
At 24 hours after the start of treatment, euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue and perform serial dilutions for CFU counting to determine the bacterial burden per gram of lung tissue.[8] The reduction in bacterial counts compared to the vehicle control group indicates drug efficacy.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 4. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infezmed.it [infezmed.it]
- 7. jwatch.org [jwatch.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Antibiotic To Treat Drug-Resistant Bacteria? this compound Shows Promising Results In Mice [medicaldaily.com]
- 11. Roche to launch phase 3 trial for new antibiotic targeting Acinetobacter baumannii | CIDRAP [cidrap.umn.edu]
- 12. 2109. In vitro and in vivo Killing Kinetics of this compound (RG6006) Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Zosurabalpin's Inhibition of LPS Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosurabalpin is a novel tethered macrocyclic peptide antibiotic that represents a new class of treatment against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical global health threat.[1][2] Its unique mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery, a crucial pathway for the viability and pathogenesis of most Gram-negative bacteria.[1][2][3] this compound specifically targets the LptB2FGC complex, an ATP-binding cassette (ABC) transporter located in the inner membrane.[1][4][5] This inhibition blocks the extraction of LPS from the inner membrane, leading to its toxic accumulation and ultimately causing bacterial cell death.[1][2][4]
These application notes provide detailed protocols for key assays to measure the inhibitory activity of this compound on LPS transport. The included methodologies are designed to be readily reproducible in a laboratory setting, enabling researchers to effectively evaluate this compound and similar compounds.
Data Presentation
The following tables summarize the in vitro activity of this compound against Acinetobacter baumannii.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii
| Strain Type | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Culture Conditions | Reference |
| Carbapenem-Resistant A. baumannii (CRAB) | 129 | - | 1 | - | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [5] |
| Acinetobacter spp. | 150 | 0.12 | 0.5 | 0.015 - 8 | CAMHB + 20% Horse Serum | [5] |
| Acinetobacter spp. | 150 | 0.25 | 1 | 0.03 - 8 | CAMHB + 20% Human Serum | [5] |
| A. baumannii-calcoaceticus complex | 133 | 0.12 | 0.25 | 0.015 - 1 | CAMHB + 20% Horse Serum | [5] |
| A. baumannii-calcoaceticus complex | 133 | 0.25 | 0.5 | 0.03 - 1 | CAMHB + 20% Human Serum | [5] |
Table 2: In Vitro Time-Kill Kinetics of this compound against Carbapenem-Resistant A. baumannii (CRAB)
| Number of Isolates | MIC Range (mg/L) | Bactericidal Concentration | Time to Bactericidal Effect (≥3-log10 reduction) | Regrowth Observed | Reference |
| 8 | 0.12 - 8 | 4x - 32x MIC | ≥ 12 hours | No regrowth at ≥8x or 16x MIC depending on the isolate |
Experimental Protocols
LptB2FGC ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the LptB2FGC complex, which is essential for its function in LPS transport. Inhibition of this activity by this compound can be quantified.
Materials:
-
Purified LptB2FGC complex reconstituted in proteoliposomes
-
This compound
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl2
-
Stop Solution: 20 mM H2SO4
-
Malachite Green Reagent
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare proteoliposomes containing the purified LptB2FGC complex.
-
In a 96-well plate, prepare reaction mixtures containing LptB2FGC proteoliposomes in assay buffer.
-
Add varying concentrations of this compound to the wells. Include a no-drug control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a final concentration of 1 mM ATP to each well.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Add Malachite Green reagent to each well to detect the released inorganic phosphate (Pi).
-
Incubate at room temperature for 15 minutes for color development.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
The amount of Pi released is proportional to the ATPase activity. Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
In Vitro LPS Release Assay from Proteoliposomes
This assay directly measures the ability of the LptB2FGC complex to extract LPS from a lipid bilayer, a key step in the transport process.
Materials:
-
Proteoliposomes containing the LptB2FGC complex and LPS
-
This compound
-
LptA protein with a photo-crosslinkable amino acid (e.g., LptAI36pBPA) and a His-tag
-
ATP
-
UV lamp (365 nm)
-
SDS-PAGE gels
-
Anti-LPS antibody and secondary antibody for immunoblotting
-
Chemiluminescence detection system
Protocol:
-
Prepare proteoliposomes co-reconstituted with the LptB2FGC complex and LPS.
-
Set up reaction mixtures containing the proteoliposomes, LptAI36pBPA-His7, and varying concentrations of this compound in a suitable buffer.
-
Initiate the transport reaction by adding ATP.
-
Incubate the mixture at 37°C to allow for LPS transport from the proteoliposomes to LptA.
-
Expose the samples to UV light to crosslink LPS to LptAI36pBPA-His7.
-
Quench the reaction and solubilize the proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane and perform an immunoblot using an anti-LPS antibody.
-
Detect the LPS-LptA adducts using a chemiluminescence system.
-
The intensity of the LPS-LptA band is indicative of the amount of LPS transported. Quantify the band intensities to determine the inhibitory effect of this compound.[6]
Time-Kill Kinetics Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time against A. baumannii.
Materials:
-
Acinetobacter baumannii isolate
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile saline or PBS
-
Agar plates
-
Incubator
-
Spectrophotometer
Protocol:
-
Grow an overnight culture of A. baumannii in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Prepare tubes with different concentrations of this compound (e.g., 0.25x, 1x, 4x, 16x, 64x MIC) and a growth control without the antibiotic.
-
Inoculate the tubes with the bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: The Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.
Caption: Mechanism of action of this compound on the LPS transport pathway.
Caption: Workflow for the LptB2FGC ATPase Activity Assay.
References
- 1. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Plasticity of LptC Regulates Lipopolysaccharide Transport by the LptB2FGC Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infezmed.it [infezmed.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Zosurabalpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory handling, storage, and experimental use of Zosurabalpin, a novel antibiotic targeting carbapenem-resistant Acinetobacter baumannii (CRAB).
Introduction
This compound is a tethered macrocyclic peptide antibiotic with a unique mechanism of action. It inhibits the lipopolysaccharide (LPS) transporter complex (LptB2FGC) in Acinetobacter baumannii, leading to the accumulation of LPS in the inner membrane and subsequent bacterial cell death.[1][2] This targeted action makes it a promising candidate for treating infections caused by multidrug-resistant A. baumannii.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H50N8O5S | [3] |
| Molecular Weight | 790.97 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMSO: 4.76 mg/mL (6.02 mM) with pH adjustment to 7 with 1 M HCl. Hygroscopic DMSO can impact solubility; use newly opened DMSO. | [4] |
| Aqueous Solubility | >100 mg/mL at pH 1–9 | [5] |
Storage Conditions:
-
Powder: Store at -20°C for up to 3 years.[4] The product is stable for several weeks at room temperature during shipping.[3] Keep in a dry and dark place.[3]
-
In Solvent (Stock Solutions): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Safety Precautions
Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] Avoid formation of dust and aerosols.[6] In case of contact with eyes, rinse immediately with plenty of water.[6] If swallowed, rinse mouth with water and seek medical advice.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
1 M Hydrochloric acid (HCl)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound powder vial to room temperature before opening.
-
Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound).
-
Adjust the pH to 7 with 1 M HCl to ensure complete dissolution.[4]
-
Vortex the solution until the powder is completely dissolved. Sonication may be used to aid dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller Hinton Broth (CA-MHB)[8]
-
Human serum (HS) or heat-inactivated horse serum (HoS)[8]
-
Acinetobacter baumannii isolates
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture A. baumannii isolates on appropriate agar plates overnight at 37°C.
-
Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
-
Table 2: In Vitro Activity of this compound against Acinetobacter baumannii
| Isolate Type | Medium | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| A. baumannii-calcoaceticus complex | CA-MHB + 20% Horse Serum | 0.12 | 0.25 | [1] |
| A. baumannii-calcoaceticus complex | CA-MHB + 20% Human Serum | 0.25 | 0.5 | [1] |
| Carbapenem-Resistant A. baumannii (CRAB) | Not specified | - | 1 | [9] |
In Vivo Efficacy in a Mouse Thigh Infection Model
This protocol describes a neutropenic mouse thigh infection model to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline, PBS with or without a solubilizing agent)
-
Cyclophosphamide
-
Acinetobacter baumannii isolate
-
Male CD-1 mice[10]
-
Sterile syringes and needles
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide to the mice via intraperitoneal injection on days -4 and -1 prior to infection to induce a neutropenic state.[10]
-
-
Infection:
-
Prepare a bacterial suspension of A. baumannii to the desired concentration.
-
Inject approximately 10^6 CFU of the bacterial suspension into the thigh muscle of each mouse.[10]
-
-
This compound Administration:
-
Determination of Bacterial Burden:
-
At 24 hours after the start of treatment, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Table 3: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Mouse Strain | Dosing Regimen | Outcome | Reference |
| Thigh Infection | Neutropenic CD-1 | 60 mg/kg, s.c., every 6h for 24h | Significant decrease in bacterial burden | [10] |
| Pneumonia | Neutropenic | Up to 360 mg/kg/day | >5-log10 CFU decrease at the highest dose | [1] |
| Sepsis | Immunocompetent | Varied doses, s.c., at 1 and 5h post-infection | Increased survival | [11] |
Diagrams
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Logical Relationship for In Vivo Efficacy Study
Caption: Logical flow of an in vivo efficacy study.
References
- 1. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound | Acinetobacter baumannii antibiotic | TargetMol [targetmol.com]
- 8. ihma.com [ihma.com]
- 9. infezmed.it [infezmed.it]
- 10. file.glpbio.com [file.glpbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Zosurabalpin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosurabalpin is a novel, first-in-class macrocyclic peptide antibiotic with potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen.[1][2][3] Its unique mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery, specifically targeting the LptB2FGC complex, which leads to the accumulation of LPS in the inner membrane and subsequent bacterial cell death.[1][3][4][5] As this compound progresses through clinical development, robust and reliable analytical methods for its quantification in biological matrices are imperative for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This document provides a comprehensive overview of a proposed analytical technique for the quantification of this compound in plasma, based on state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS). As of the date of this publication, specific validated methods for this compound are not widely available in the public domain. Therefore, the following protocols and data are presented as a starting point for method development and validation, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][6][7][8][9]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by disrupting the transport of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. This process is essential for maintaining the integrity of the outer membrane. This compound binds to the LptB2FGC complex, preventing the translocation of LPS and causing its accumulation in the periplasm, which is ultimately lethal to the bacterium.
Proposed Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and robustness, which are crucial for analyzing complex samples.[9][10][11][12][13]
Sample Preparation
The goal of sample preparation is to extract this compound from the plasma matrix while removing proteins and other interfering substances. Two common and effective methods for peptide extraction are protein precipitation (PPT) and solid-phase extraction (SPE).[10][14][15]
Protocol 1: Protein Precipitation (PPT)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a suitable internal standard.
-
Pre-treat the sample by diluting with 200 µL of 4% phosphoric acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation of the macrocyclic peptide from endogenous components.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor and product ions for this compound and the internal standard need to be determined by infusion and optimization. Hypothetical transitions are provided in the table below.
-
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method for this compound in human plasma. These values are for illustrative purposes and would require experimental validation.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Linearity Range | 5 - 5000 ng/mL | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.3 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% CV) | < 15% | < 10% |
| Recovery | 85 - 95% | 90 - 105% |
| Matrix Effect | Moderate | Minimal |
Method Validation
The proposed method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[4][6][7][8][9] Key validation parameters include:
-
Selectivity and Specificity: Absence of interference at the retention time of this compound and the internal standard in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero standards.
-
Accuracy and Precision: Determined at four quality control (QC) levels (LLOQ, low, mid, and high) in at least five replicates.
-
Recovery: Extraction efficiency of this compound from the biological matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
-
Stability: Freeze-thaw stability, short-term bench-top stability, long-term storage stability, and stock solution stability.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. While the protein precipitation method offers a high-throughput option, solid-phase extraction is recommended for studies requiring lower limits of quantification and higher accuracy. The provided protocols and performance characteristics serve as a strong foundation for the development and validation of a bioanalytical method to support the clinical advancement of this promising new antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 10. waters.com [waters.com]
- 11. selectscience.net [selectscience.net]
- 12. cigb.edu.cu [cigb.edu.cu]
- 13. Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field: Current state and new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes and Protocols for Generating Zosurabalpin-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of Zosurabalpin-resistant Acinetobacter baumannii mutants. Understanding the mechanisms of resistance to this novel antibiotic is crucial for its continued development and for anticipating future clinical challenges. The protocols outlined below describe the induction of resistance through serial passage, the determination of resistance levels via antimicrobial susceptibility testing, and the identification of genetic mutations conferring resistance through whole-genome sequencing.
Introduction to this compound and Resistance
This compound is a first-in-class macrocyclic peptide antibiotic with potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen.[1] Its novel mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery, specifically targeting the LptB2FGC complex.[2][3] This complex is responsible for the translocation of LPS from the inner membrane to the outer membrane of Gram-negative bacteria.[4] By blocking this essential pathway, this compound causes the accumulation of LPS in the cytoplasm, leading to cell death.[4][5]
The emergence of resistance to new antibiotics is an inevitable consequence of their use. For this compound, in vitro studies have shown that resistance is primarily associated with mutations in the genes encoding components of the LptB2FGC complex, namely lptF and lptG.[2] The generation and characterization of this compound-resistant mutants in a controlled laboratory setting are therefore essential for:
-
Elucidating the full spectrum of potential resistance mechanisms.
-
Understanding the fitness costs associated with resistance.
-
Developing strategies to mitigate the emergence and spread of resistance.
-
Informing the design of next-generation LPS transport inhibitors.
Data Presentation
Table 1: Antimicrobial Susceptibility Profile of Wild-Type and this compound-Resistant A. baumannii
| Strain ID | Genotype | This compound MIC (µg/mL) | Fold Change in MIC | Meropenem MIC (µg/mL) | Colistin MIC (µg/mL) |
| WT | Wild-Type | 1 | - | >16 | 0.5 |
| Zos-R1 | lptF (mutation 1) | 16 | 16 | >16 | 0.5 |
| Zos-R2 | lptF (mutation 2) | 32 | 32 | >16 | 0.5 |
| Zos-R3 | lptG (mutation 1) | 8 | 8 | >16 | 0.5 |
Note: The data presented in this table is illustrative. Actual values will vary depending on the specific mutations and strains.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage
This protocol describes the gradual exposure of A. baumannii to increasing concentrations of this compound to select for resistant mutants.
Materials:
-
Wild-type Acinetobacter baumannii strain (e.g., ATCC 19606)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Determine the Initial Minimum Inhibitory Concentration (MIC): Perform a broth microdilution assay (see Protocol 2) to determine the baseline MIC of this compound against the wild-type A. baumannii strain.
-
Initiate Serial Passage: a. In a 96-well plate, prepare a serial two-fold dilution of this compound in CAMHB, with concentrations ranging from 0.125x to 8x the initial MIC. b. Inoculate the wells with the wild-type A. baumannii culture to a final density of approximately 5 x 10^5 CFU/mL. c. Incubate the plate at 37°C for 18-24 hours.
-
Subsequent Passages: a. After incubation, identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC). b. Use the culture from this well to inoculate a fresh 96-well plate containing a new serial dilution of this compound. The new concentration range should be adjusted to bracket the previously observed sub-MIC. c. Repeat this process for a predetermined number of passages (e.g., 20-30) or until a significant increase in the MIC is observed.
-
Isolation of Resistant Mutants: a. After the final passage, streak a sample from the culture grown in the highest concentration of this compound onto a Mueller-Hinton agar (MHA) plate. b. Incubate at 37°C for 18-24 hours. c. Select single colonies and re-test their MIC to confirm resistance. d. Cryopreserve the confirmed resistant mutants for further characterization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.
Materials:
-
A. baumannii isolates (wild-type and resistant mutants)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of the A. baumannii isolate. b. Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: a. In a 96-well plate, prepare a two-fold serial dilution of this compound in CAMHB to cover the expected MIC range. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the sterility control). b. The final volume in each well should be 100 µL. c. Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. The growth control well should show turbidity, and the sterility control well should remain clear.
Protocol 3: Identification of Resistance Mutations by Whole-Genome Sequencing
This protocol provides a general workflow for identifying the genetic basis of this compound resistance.
Materials:
-
Wild-type and this compound-resistant A. baumannii isolates
-
Genomic DNA extraction kit (bacterial)
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence analysis
Procedure:
-
Genomic DNA Extraction: a. Culture the wild-type and resistant A. baumannii isolates overnight in CAMHB. b. Extract high-quality genomic DNA from each isolate using a commercial kit according to the manufacturer's instructions.
-
Library Preparation and Sequencing: a. Prepare sequencing libraries from the extracted genomic DNA. b. Perform whole-genome sequencing on an NGS platform to a sufficient depth of coverage (e.g., >30x).
-
Bioinformatic Analysis: a. Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences. b. Genome Assembly (Optional): Assemble the reads into a draft genome. c. Variant Calling: Align the sequencing reads from the resistant mutants to the wild-type reference genome (or a high-quality reference genome for A. baumannii). d. Identify Mutations: Use variant calling software to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutants compared to the wild-type. e. Annotation: Annotate the identified mutations to determine the affected genes and the predicted impact on protein function. Pay close attention to mutations in the lptF and lptG genes.
Visualization of Pathways and Workflows
Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport.
Caption: Workflow for creating and analyzing this compound-resistant mutants.
References
- 1. doaj.org [doaj.org]
- 2. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Whole Genome Next Generation Sequencing Mutation Identification in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: In-Vitro Combination Studies of Zosurabalpin with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosurabalpin is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against Gram-negative bacteria, specifically targeting carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern.[1][2][3][4][5][6] It inhibits the lipopolysaccharide (LPS) transport by targeting the LptB2FGC complex, leading to the accumulation of LPS in the cytoplasm and ultimately causing bacterial cell death.[1][3][5] Given the rise of multidrug-resistant organisms, the evaluation of combination antibiotic therapy is crucial to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains.[3] These application notes provide detailed protocols for conducting in-vitro synergy studies of this compound with other antibiotics using checkerboard and time-kill assays.
While specific data from in-vitro combination studies involving this compound have not yet been extensively published, the methodologies described herein provide a robust framework for researchers to investigate potential synergistic interactions with other antimicrobial agents.
Mechanism of Action: this compound
This compound's unique mechanism involves the inhibition of the LptB2FGC protein complex, which is essential for transporting LPS from the inner to the outer membrane of Gram-negative bacteria.[1][3][5] This disruption of LPS transport leads to the toxic accumulation of LPS in the periplasm and ultimately cell death.[1][3]
Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport.
Quantitative Data: this compound Monotherapy
The following table summarizes the reported in-vitro activity of this compound against Acinetobacter baumannii.
| Antibiotic | Organism | Number of Isolates | MIC90 (mg/L) | Reference |
| This compound | A. baumannii (Carbapenem-Resistant) | 129 | 1 | [1][7] |
| Tigecycline | A. baumannii (Carbapenem-Resistant) | 129 | 8 | [1][7] |
| Colistin | A. baumannii (Carbapenem-Resistant) | 129 | >16 | [1][7] |
| Meropenem | A. baumannii (Carbapenem-Resistant) | 129 | >16 | [1][7] |
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a common method to assess the in-vitro interaction of two antimicrobial agents.
Caption: Workflow for performing a checkerboard synergy assay.
-
Materials:
-
This compound and second antibiotic of interest
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., A. baumannii)
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Microplate reader (optional)
-
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of concentrations above and below their individual Minimum Inhibitory Concentrations (MICs).
-
-
Plate Setup:
-
Along the x-axis of the 96-well plate, add increasing concentrations of Antibiotic A (e.g., this compound).
-
Along the y-axis, add increasing concentrations of Antibiotic B.
-
The final plate should contain a grid of wells with various combinations of the two antibiotics.
-
Include control wells with each antibiotic alone, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis and Interpretation:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Calculate the FIC Index (FICI):
-
FICI = FICA + FICB
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Synergy Assay
Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents, alone and in combination.
-
Materials:
-
This compound and second antibiotic of interest
-
Culture tubes with CAMHB
-
Bacterial strain of interest
-
Shaking incubator (35-37°C)
-
Spectrophotometer
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
-
-
Inoculum Preparation:
-
Prepare an overnight culture of the bacterial strain.
-
Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a specified concentration)
-
This compound and the second antibiotic in combination (at the same specified concentrations)
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot from each tube.[8]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference is a < 2-log10 but > 1-log10 change in CFU/mL.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in the initial inoculum.[8]
-
Data Interpretation and Considerations
-
Rationale for Combination Partners: When selecting antibiotics to test in combination with this compound against A. baumannii, consider agents with different mechanisms of action. Common choices include polymyxins (e.g., colistin), carbapenems (e.g., meropenem, imipenem), and tetracyclines (e.g., tigecycline, minocycline).[9][10][11][12][13]
-
Serum Effect: The in-vitro activity of some antibiotics can be affected by the presence of serum. Consider performing assays in media supplemented with human serum to better mimic physiological conditions.
-
Resistance Development: Combination therapy may help prevent the emergence of resistance.[3] It is important to monitor for any changes in susceptibility during prolonged exposure in time-kill assays.
-
Clinical Correlation: While in-vitro synergy is promising, clinical studies are required to confirm the efficacy of any antibiotic combination.
Conclusion
This compound represents a significant advancement in the fight against CRAB. The protocols outlined in these application notes provide a comprehensive guide for researchers to systematically evaluate the in-vitro potential of this compound in combination with other antibiotics. Such studies are essential for optimizing therapeutic strategies and addressing the urgent threat of antimicrobial resistance.
References
- 1. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 3. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msbchem.com [msbchem.com]
- 5. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 6. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 7. infezmed.it [infezmed.it]
- 8. 2109. In vitro and in vivo Killing Kinetics of this compound (RG6006) Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of tigecycline in combination with various antimicrobials against multidrug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic review and meta-analysis of in vitro synergy of polymyxins and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo Activity of Combinations of Polymyxin B with Other Antimicrobials Against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro synergy of polymyxins with other antibiotics for Acinetobacter baumannii: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zosurabalpin Solubility for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing Zosurabalpin solutions for in-vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure successful experimental setup.
Troubleshooting Guide: Common Solubility Issues
Question: My this compound is not dissolving in DMSO.
Answer:
Several factors can affect this compound's solubility in DMSO. Follow these troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (hygroscopic) DMSO.[1] Older DMSO can absorb moisture, which will significantly decrease the solubility of many compounds.
-
pH Adjustment: this compound's solubility in DMSO is pH-dependent. Adjust the pH of the solution to 7.0 using 1M HCl.[1][2]
-
Sonication: After adding the DMSO and adjusting the pH, sonicate the solution.[2] This will provide the necessary energy to break down any remaining precipitate.
-
Gentle Warming: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) may help. However, be cautious and monitor for any signs of compound degradation.
Question: I observed precipitation when adding my this compound stock solution to the aqueous assay medium.
Answer:
This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To prevent precipitation:
-
Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to your aqueous medium, perform an intermediate serial dilution in DMSO first.[2] This gradual decrease in concentration can help keep the compound in solution.
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, ideally less than 0.5%. High concentrations of DMSO can be toxic to cells and can also cause poorly soluble compounds to precipitate.
-
Increase Mixing: When adding the diluted this compound to the aqueous medium, ensure rapid and continuous mixing to facilitate its dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is DMSO.[1][2]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: Commercially available data suggests a solubility of up to 4.76 mg/mL (6.02 mM) in DMSO with pH adjustment.[1] Another source indicates 3 mg/mL (3.79 mM) under similar conditions.[2]
Q3: How should I store my this compound stock solution?
A3: Store the this compound powder at -20°C for up to 3 years.[2] Once dissolved in a solvent, store the stock solution at -80°C for up to one year.[2]
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is approximately 790.97 g/mol .[2][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 790.97 g/mol | [2] |
| Appearance | White solid | [2] |
| Solubility in DMSO | 3 mg/mL (3.79 mM) | [2] |
| with pH adjusted to 7 with 1M HCl and sonication | ||
| Solubility in DMSO | 4.76 mg/mL (6.02 mM) | [1] |
| with pH adjusted to 7 with 1M HCl | ||
| Powder Storage | -20°C for 3 years | [2] |
| Solution Storage | -80°C for 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
1M HCl
-
Sterile microcentrifuge tubes
-
Sonicator
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 7.91 mg of this compound (Molecular Weight: 790.97 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Carefully add 1M HCl dropwise while vortexing until the pH of the solution reaches 7.0. Use a pH indicator strip or a micro pH probe to monitor the pH.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
overcoming Zosurabalpin instability in experimental conditions
Welcome to the Zosurabalpin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and other technical data to help you overcome potential challenges related to the handling and stability of this compound in a laboratory setting.
While this compound is a promising novel antibiotic, specific data on its physicochemical stability under all possible experimental conditions is not yet extensively published. The guidance provided here is based on available information and general best practices for handling macrocyclic peptides.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no antibacterial activity | Degradation of this compound: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | Prepare fresh stock solutions. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] |
| Adsorption to labware: this compound, like many peptides, may adsorb to the surface of standard polypropylene or polystyrene labware, reducing its effective concentration. | Use low-retention polypropylene tubes and pipette tips for handling this compound solutions. Pre-coating labware with a solution of bovine serum albumin (BSA) can also help to block non-specific binding sites. | |
| Precipitation of this compound upon dilution | Poor solubility in aqueous buffers: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. | Perform a serial dilution of the DMSO stock solution with DMSO to an intermediate concentration before adding it to the aqueous buffer. It is also recommended to pre-warm both the stock solution and the buffer to 37°C before mixing. If precipitation still occurs, sonication may help to redissolve the compound.[2] |
| Inconsistent results in MIC assays | Aberrant readings in standard broth: "Trailing" or "skipped wells" have been reported in MIC assays performed in standard cation-adjusted Mueller-Hinton broth (CA-MHB).[3][4] | Supplement the CA-MHB with 20% human serum (HS) or horse serum (HoS).[3][4] This has been shown to provide more accurate and reproducible MIC values. |
| Aggregation of this compound: Peptides can be prone to aggregation, which can affect their biological activity. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Visually inspect solutions for any signs of precipitation or cloudiness. While specific data on this compound aggregation is limited, using recommended solvents and avoiding repeated temperature changes can help minimize this risk. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[2][5] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. One supplier suggests a solubility of up to 4.76 mg/mL (6.02 mM) in DMSO, with pH adjustment to 7 using 1 M HCl.[1] It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1] Sonication may be required to fully dissolve the compound.[2][5]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Stock solution in DMSO: For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.[1]
Q3: My this compound solution appears cloudy after diluting it in my assay medium. What should I do?
A3: Cloudiness or precipitation upon dilution into aqueous media is a common issue with compounds dissolved in DMSO. To avoid this, consider a two-step dilution process: first, dilute your stock solution to an intermediate concentration in DMSO, and then add this to your final medium. Pre-warming both the this compound solution and the medium to 37°C can also help.[2] If precipitation has already occurred, you can try to redissolve it by gentle warming and sonication.[2]
Q4: I am seeing inconsistent MIC values for this compound. Why might this be happening and how can I fix it?
A4: Inconsistent MIC results with this compound have been associated with the use of standard cation-adjusted Mueller-Hinton broth (CA-MHB), where issues like trailing and skipped wells have been observed.[3][4] Supplementing the broth with 20% human or horse serum has been shown to resolve these issues and lead to more consistent and accurate MIC determinations.[3][4]
Q5: Is this compound prone to sticking to plastic tubes and pipette tips?
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
1 M HCl (for pH adjustment, if necessary)
-
Sterile, low-retention microcentrifuge tubes
-
Sonicator
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 4.76 mg/mL).
-
Vortex the solution gently.
-
If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, adjust the pH to 7 with a small volume of 1 M HCl.
-
Once fully dissolved, aliquot the stock solution into single-use, low-retention tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with Serum Supplementation
Materials:
-
This compound stock solution in DMSO
-
Acinetobacter baumannii isolate
-
Cation-adjusted Mueller-Hinton broth (CA-MHB)
-
Human serum (HS) or Horse serum (HoS), heat-inactivated
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in CA-MHB supplemented with 20% HS or HoS.
-
Perform serial two-fold dilutions of the this compound working solution in the 96-well plate, using the supplemented CA-MHB as the diluent.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in supplemented CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in supplemented broth without this compound) and a negative control (supplemented broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Diagrams
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adapting antibacterial display to identify serum active macrocyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C43H50N8O5S | CID 148636827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. This compound | Acinetobacter baumannii antibiotic | TargetMol [targetmol.com]
troubleshooting inconsistent results in Zosurabalpin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zosurabalpin. Our aim is to help you achieve consistent and reliable results in your susceptibility testing experiments.
Troubleshooting Guide: Inconsistent this compound MIC Results
Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound against Acinetobacter baumannii can arise from several factors. This guide provides a systematic approach to troubleshooting these issues. A primary reported issue is the observation of "trailing" or "skipped wells" in standard broth microdilution assays.
Diagram: Troubleshooting Workflow for Inconsistent this compound MICs
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
| Observed Issue | Potential Cause | Recommended Action |
| Trailing Endpoints (reduced but persistent growth over a range of concentrations) | Media composition. Standard Cation-Adjusted Mueller-Hinton Broth (CA-MHB) may not be optimal for this compound testing.[1] | Supplement CA-MHB with 20% sterile, heat-inactivated human or horse serum. This has been shown to produce more accurate and readable MIC endpoints.[1][2] |
| Inoculum density too high. | Ensure inoculum is standardized to a 0.5 McFarland standard. | |
| Prolonged incubation. | Adhere strictly to the recommended 16-20 hour incubation period. | |
| Skipped Wells (no growth in wells at lower concentrations, with growth at higher concentrations) | Inoculum preparation error (e.g., splashing, inadequate mixing). | Carefully prepare and dispense the inoculum to avoid cross-contamination or uneven distribution. |
| Technical error during plate setup. | Ensure proper pipetting technique and that all wells are inoculated correctly. | |
| Heteroresistance in the bacterial population. | If consistently observed, consider population analysis or other advanced microbiological techniques. | |
| MICs Consistently Higher or Lower Than Expected | Incorrect inoculum density. | Verify the McFarland standard using a spectrophotometer or densitometer. Perform colony counts on the inoculum to confirm viability. |
| Media pH outside the acceptable range (7.2-7.4). | Check the pH of each new batch of CA-MHB. | |
| Improper storage of this compound or microdilution plates. | Store this compound stock solutions and prepared plates at the recommended temperatures and protect from light. | |
| Variation in incubation conditions. | Ensure incubators are properly calibrated and maintain a stable temperature of 35°C ± 2°C. | |
| Poor Inter-lab or Inter-experiment Reproducibility | Variations in experimental protocols. | Adhere strictly to a standardized protocol, such as the one detailed below, based on CLSI and EUCAST guidelines.[3][4] |
| Differences in materials (e.g., serum source, plate manufacturer). | Document all materials used and consider using a single source for critical reagents for the duration of a study. | |
| Subjectivity in endpoint reading. | Have a second trained individual read the plates, or use an automated plate reader if available. |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC results showing trailing endpoints in CA-MHB?
A1: Trailing endpoints with this compound in standard CA-MHB have been observed in 10-25% of Acinetobacter baumannii isolates.[1] This phenomenon is likely due to interactions between the drug, the bacteria, and the testing medium. The recommended solution is to supplement the CA-MHB with 20% sterile, heat-inactivated human or horse serum, which has been shown to provide more distinct endpoints.[1][2]
Q2: What is the mechanism of action of this compound, and how might it affect susceptibility testing?
A2: this compound has a novel mechanism of action, inhibiting the LptB2FGC complex, which is essential for transporting lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.[5][6][7] This disruption of the outer membrane could potentially lead to unusual growth characteristics in vitro, such as the observed trailing, especially under suboptimal testing conditions.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport.
Q3: Can I use disk diffusion for this compound susceptibility testing?
A3: Currently, broth microdilution is the recommended method for determining this compound MICs. Disk diffusion correlations have not been established, and the issues with trailing endpoints in standard media suggest that disk diffusion may also produce unreliable results without media modification.
Q4: What are the appropriate Quality Control (QC) strains and expected ranges for this compound testing?
A4: As this compound is a novel agent, specific QC ranges from CLSI or EUCAST may not yet be published. It is recommended to use standard QC strains for Acinetobacter baumannii, such as ATCC® 19606™, to monitor the overall performance of the assay. In the absence of established ranges for this compound, laboratories should establish their own internal QC ranges based on consistent results over multiple runs.
Q5: What should I do if I observe skipped wells in my assay?
A5: Skipped wells are often due to technical errors such as improper inoculation, splashing between wells, or issues with the automated dispenser.[8][9] If you observe a single skipped well, CLSI guidelines suggest it can be ignored if the wells on either side show consistent results. However, if multiple skipped wells are present, the test is considered invalid and should be repeated with careful attention to technique.[10]
Experimental Protocols
Protocol: Broth Microdilution for this compound Susceptibility Testing
This protocol is based on the CLSI M07 guidelines for broth microdilution, with modifications specific to this compound.[3]
1. Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB) according to the manufacturer's instructions.
-
Aseptically supplement the CA-MHB with 20% (v/v) sterile, heat-inactivated serum (human or horse). For example, to make 100 mL of testing medium, add 20 mL of serum to 80 mL of CA-MHB.
-
Verify that the final pH of the supplemented media is between 7.2 and 7.4.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of Acinetobacter baumannii.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Vortex the suspension for 15 seconds to ensure it is homogenous.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in the serum-supplemented CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Plate Inoculation:
-
Using a multichannel pipette or an automated inoculation system, dispense the final inoculum into each well of the microdilution plate containing the serial dilutions of this compound.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (inoculum in media with no antibiotic) and a sterility control well (media only) on each plate.
4. Incubation:
-
Seal the plates with an adhesive seal or place them in a plastic bag to prevent evaporation.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
5. Reading and Interpreting Results:
-
Place the microdilution plate on a dark, non-reflective surface and read the wells from the bottom using a consistent light source. An automated plate reader can also be used.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A small, faint button of cells at the bottom of the well should be disregarded.
-
The growth control well must show distinct turbidity. The sterility control well must show no growth. If these conditions are not met, the test is invalid.
Summary of this compound Activity Data
The following table summarizes reported MIC values for this compound against Acinetobacter baumannii complex (ABC) isolates in serum-supplemented media.
| Study Reference | Number of Isolates | Media Supplement | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Hawser et al. (2023)[5][11] | 133 (ABC) | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 1 |
| Hawser et al. (2023)[5][11] | 133 (ABC) | 20% Human Serum | 0.25 | 0.5 | 0.03 - 1 |
| Another Study[2] | 450 (ABC) | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 2 |
| Another Study[2] | 450 (ABC) | 20% Human Serum | 0.25 | 1 | 0.03 - 4 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. As this compound is still in development, official clinical breakpoints have not yet been established by regulatory bodies like CLSI or EUCAST. The interpretation of MICs as susceptible, intermediate, or resistant will be determined in the future.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ihma.com [ihma.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: News [eucast.org]
- 5. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Irreproducible and Uninterpretable Polymyxin B MICs for Enterobacter cloacae and Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
refining Zosurabalpin delivery methods for enhanced efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Zosurabalpin. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a first-in-class tethered macrocyclic peptide antibiotic.[1] Its mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transporter LptB2FGC complex in Acinetobacter baumannii.[2][3] By binding to this complex, this compound blocks the transport of LPS from the inner membrane to the outer membrane.[4] This leads to the toxic accumulation of LPS in the periplasm, disruption of the outer membrane, and ultimately, bacterial cell death.[5]
Q2: What is the current and most effective delivery method for this compound in preclinical studies?
A2: In published preclinical and early clinical studies, this compound is administered intravenously.[1][3] Initial formulations of related macrocyclic peptides showed tolerability issues in rat models.[1] However, this compound was developed as an amphoteric benzoic acid derivative with improved tolerability.[1] Phase I clinical trials have shown that single intravenous doses are generally safe and well-tolerated in healthy participants.[1]
Q3: Are there any ongoing efforts to refine the delivery of this compound beyond intravenous infusion?
A3: Currently, published research has focused on the intravenous route of administration for systemic infections. While specific studies on alternative delivery formulations for this compound are not yet widely available, the broader field of peptide drug delivery is exploring various strategies to improve stability, solubility, and bioavailability. These include encapsulation in lipid or polymeric nanoparticles and the use of hydrogels for sustained release.[5][6] Such advanced delivery systems could be a future avenue of research for this compound to potentially enhance its pharmacokinetic profile or enable targeted delivery.
Q4: How specific is this compound's activity?
A4: this compound exhibits a narrow spectrum of activity, primarily targeting Acinetobacter baumannii, including carbapenem-resistant (CRAB) and multidrug-resistant strains.[7] It shows limited to no activity against other Gram-negative or Gram-positive bacteria.[1] This high selectivity is advantageous as it minimizes the impact on the patient's normal microbiome.[7]
Q5: What are the known mechanisms of resistance to this compound?
A5: Spontaneous resistance to this compound has been induced in laboratory settings.[1] The primary mechanisms of resistance involve mutations in the genes encoding components of its target, the LptB2FGC complex, specifically lptF and lptG.[1] Mutations in genes related to LPS synthesis (lpxM) and efflux pump regulators (adeS and adeR) have also been identified as potential contributors to reduced susceptibility.[2]
Troubleshooting Guides
In Vitro Experimentation
Q1: I am observing inconsistent or aberrant readings (trailing or skipped wells) in my broth microdilution MIC assays for this compound. What could be the cause and how can I resolve this?
A1: This is a known issue when testing this compound in standard cation-adjusted Mueller-Hinton broth (CA-MHB).[4][5] For a significant fraction of isolates (10-25%), this can complicate the determination of a clear MIC endpoint.[5]
-
Solution: Supplementing the CA-MHB with 20% human or horse serum has been shown to allow for more accurate and reproducible MIC determinations without significantly affecting the MIC distribution.[4][5] The addition of serum helps to mitigate the trailing effect and provides a clearer endpoint for reading.[8]
Q2: My MIC values for this compound seem higher than those reported in the literature. What factors could be influencing this?
A2: Several factors can lead to variability in MIC results for peptide antibiotics:
-
Plastic Adsorption: Hydrophobic peptides can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the compound in the medium.
-
Solution: Use low-binding polypropylene plates for your assays to minimize non-specific binding.[9]
-
-
Media Composition: The presence of certain ions or components in the media can interfere with the activity of macrocyclic peptides.
-
Solution: Ensure you are using the recommended testing medium, CA-MHB supplemented with serum, for consistency.[5] As a control, test a reference strain with a known this compound MIC to validate your assay setup.
-
-
Inoculum Effect: A higher than recommended bacterial inoculum can lead to apparently higher MIC values.
-
Solution: Strictly adhere to standardized protocols for inoculum preparation (e.g., 0.5 McFarland standard) to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Q3: I am struggling with the solubility of this compound when preparing stock solutions. What is the recommended approach?
A3: As a macrocyclic peptide, this compound may have limited aqueous solubility.
-
Solution: For initial stock solutions, consider using a small amount of an organic co-solvent like DMSO to fully dissolve the compound before further dilution in your aqueous assay medium.[3] Always run appropriate vehicle controls in your experiments to ensure the solvent has no effect on bacterial growth or the activity of the compound. For aqueous formulations, optimizing the pH and selecting an appropriate buffer system can significantly enhance peptide stability and solubility.[1][2]
In Vivo Experimentation
Q1: I am observing injection site reactions (e.g., redness, swelling) in my mouse models after intravenous administration of this compound. How can I manage this?
A1: Injection site reactions can occur with intravenous administration of various compounds, including peptides.
-
Mitigation Strategies:
-
Dilution: Ensure the drug is appropriately diluted. A more dilute solution may reduce local irritation.[10]
-
Administration Rate: A slower infusion rate can sometimes minimize local reactions.
-
Catheter Care: If using a catheter for repeated dosing, ensure proper placement and sterile technique to avoid irritation or infection.[11]
-
Observation: Mild, transient reactions may resolve on their own. However, if reactions are severe or persistent, re-evaluate your formulation and administration protocol.[12]
-
Q2: The efficacy of this compound in my mouse sepsis model is lower than expected based on in vitro data. What are some potential reasons?
A2: Discrepancies between in vitro and in vivo efficacy are common in drug development. Several factors could be at play:
-
Pharmacokinetics: this compound has a reported short half-life (around 0.3 hours) and high clearance in mice.[1] Your dosing regimen may not be maintaining a sufficient concentration of the drug at the site of infection.
-
Solution: Consider more frequent dosing or a continuous infusion model to maintain drug exposure above the MIC for a longer duration.
-
-
Protein Binding: this compound has moderate protein binding (37% unbound fraction).[1] The presence of serum proteins in vivo can reduce the amount of free, active drug available. This is also why serum is recommended for in vitro testing to better mimic physiological conditions.[13]
-
Solution: Ensure your in vitro assays are conducted in the presence of serum to get a more clinically relevant MIC value to inform your in vivo dose selection.
-
-
Model-Specific Factors: The pathophysiology of your sepsis model (e.g., bacterial strain, inoculum size, time to treatment initiation) can significantly impact outcomes.[7][11]
-
Solution: Review your model protocol against established and validated sepsis models. Ensure treatment is initiated at a clinically relevant time point.
-
Q3: My mouse pneumonia model with A. baumannii is not showing consistent lung infection or bacterial replication. How can I improve the model?
A3: Establishing a robust A. baumannii pneumonia model can be challenging as some strains may be cleared quickly by a healthy immune system.[14]
-
Model Refinements:
-
Immunocompromised Mice: The use of neutropenic or otherwise immunocompromised mice is a common and effective strategy to establish a more severe and sustained infection.[14][15]
-
Inoculation Method: The method of bacterial delivery can impact the consistency of the infection. Intratracheal instillation generally provides a more direct and reliable delivery to the lungs compared to intranasal inoculation.[14]
-
Bacterial Strain: The virulence of the A. baumannii strain is critical. Using a clinically isolated, hypervirulent strain may be necessary to induce a robust infection.[16]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Acinetobacter spp.
| Isolate Panel | Number of Isolates | Medium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| A. baumannii clinical isolates | 129 | Not Specified | - | 1 | - | [17] |
| Acinetobacter spp. (China, 2021) | 150 | CA-MHB + 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 | [17][18] |
| Acinetobacter spp. (China, 2021) | 150 | CA-MHB + 20% Human Serum | 0.25 | 1 | 0.03 - 8 | [17][18] |
| A. baumannii-calcoaceticus complex | 133 | CA-MHB + 20% Horse Serum | 0.12 | 0.25 | - | [17] |
| A. baumannii-calcoaceticus complex | 133 | CA-MHB + 20% Human Serum | 0.25 | 0.5 | - | [17] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Infection Model | Mouse Model | Bacterial Strain | Key Efficacy Finding | Daily Dose | Reference |
| Pneumonia | Neutropenic | Pan-drug-resistant A. baumannii | >5-log10 CFU decrease in lungs | 360 mg/kg/day | |
| Sepsis | Immunocompetent | MDR A. baumannii | Dose-dependent increase in survival | 10-100 mg/kg | [4] |
| Femur/Lung Infection | Not Specified | CRAB strains | Dose-independent bacterial load reductions | Up to 360 mg/kg/day |
Experimental Protocols
Broth Microdilution MIC Assay (CLSI Method with Serum Supplementation)
This protocol is adapted from recommendations for testing this compound to avoid aberrant readings.[5]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of A. baumannii from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
Perform serial twofold dilutions of this compound in CA-MHB supplemented with 20% heat-inactivated horse serum or human serum in a 96-well polypropylene microtiter plate.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. The addition of serum should provide a clear endpoint.
-
In Vivo Mouse Pneumonia Model
This is a generalized protocol based on descriptions of this compound efficacy studies.[15]
-
Animal Model:
-
Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to establish a sustained infection.
-
-
Infection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Inoculate with a pan-drug-resistant strain of A. baumannii (e.g., ACC01073) via intratracheal instillation to ensure direct delivery to the lungs. The typical inoculum is around 1-5 x 10^7 CFU in 50 µL of saline.
-
-
Treatment:
-
Initiate treatment at a clinically relevant time point, such as 2 hours post-infection.
-
Administer this compound intravenously or subcutaneously at various doses. Due to its short half-life, a frequent dosing schedule (e.g., every 6 hours) is recommended.[15]
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours after the start of treatment), euthanize the mice.
-
Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions on appropriate agar to determine the bacterial burden (CFU/g of lung tissue).
-
Efficacy is measured as the log10 CFU reduction compared to the vehicle control group or the bacterial burden at the start of therapy.
-
Visualizations
Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport and causing cell death.
Caption: A logical workflow for troubleshooting inconsistent this compound MIC assay results.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. ihma.com [ihma.com]
- 5. 2131. Activity of the Novel Antibiotic this compound (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and shortcomings of antibacterial discovery projects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmilabs.com [jmilabs.com]
- 9. Boosting Antimicrobial Peptides by Hydrophobic Oligopeptide End Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revolutionhealth.org [revolutionhealth.org]
- 11. Experimental Sepsis Models: Advantages and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rheumatologysolutions.com [rheumatologysolutions.com]
- 13. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Zosurabalpin Resistance in Laboratory Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential Zosurabalpin resistance development in laboratory strains of Acinetobacter baumannii. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data summaries to address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class tethered macrocyclic peptide antibiotic.[1] Its mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transporter LptB2FGC complex in Acinetobacter baumannii.[2][3] This inhibition blocks the transport of LPS from the inner membrane to the outer membrane, leading to the toxic accumulation of LPS within the cell and subsequent cell death.[2][3]
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanism of resistance to this compound is the acquisition of mutations in the genes encoding components of the LptB2FGC complex.[2] Specifically, mutations have been identified in the genes for LptF and LptG.[4][5] These mutations likely alter the drug's binding site, reducing its inhibitory effect on the LPS transporter.[2]
Q3: How frequently does spontaneous resistance to this compound arise in vitro?
A3: The spontaneous mutation frequency for this compound resistance in A. baumannii has been reported to be in the range of 10⁻⁷ to <10⁻⁹ when tested at concentrations of 4x to 16x the Minimum Inhibitory Concentration (MIC).[6]
Q4: Is there cross-resistance between this compound and other antibiotics?
A4: Current data suggests no cross-resistance between this compound and other antibiotics commonly used to treat A. baumannii infections, such as colistin or meropenem, in selected strains.[6] This is due to this compound's novel mechanism of action targeting the previously unexploited LptB2FGC complex.[7]
Q5: What is the general in vitro activity of this compound against A. baumannii?
A5: this compound demonstrates potent in vitro activity against a wide range of A. baumannii isolates, including carbapenem-resistant strains. The MIC90 (the concentration required to inhibit 90% of isolates) is reported to be 1 mg/L, which is significantly lower than that of other antibiotics like tigecycline (8 mg/L) and colistin (>16 mg/L) against similar panels of isolates.[2][3]
Data Presentation
Table 1: In Vitro Activity and Resistance Frequency of this compound against Acinetobacter baumannii
| Parameter | Value | Reference(s) |
| MIC50 (in CA-MHB + 20% Horse Serum) | 0.12 µg/mL | |
| MIC90 (in CA-MHB + 20% Horse Serum) | 0.5 µg/mL | [8] |
| MIC50 (in CA-MHB + 20% Human Serum) | 0.25 µg/mL | [8] |
| MIC90 (in CA-MHB + 20% Human Serum) | 1 µg/mL | [8] |
| Spontaneous Resistance Frequency | 10⁻⁷ to <10⁻⁹ (at 4x to 16x MIC) | [6] |
| Primary Resistance Mechanism | Mutations in lptF and lptG genes | [2][4] |
Note: CA-MHB stands for Cation-Adjusted Mueller-Hinton Broth. MIC values can be affected by testing conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
-
Heat-inactivated horse or human serum (optional, but recommended)
-
96-well microtiter plates
-
Acinetobacter baumannii isolates
-
Quality control strain (e.g., A. baumannii ATCC 19606)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Media: Prepare CA-MHB according to the manufacturer's instructions. For improved endpoint reading, supplement the CA-MHB with 20% heat-inactivated horse or human serum.[8]
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the prepared medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).
-
Prepare Inoculum: From a fresh culture plate (18-24 hours growth), suspend several colonies of the A. baumannii isolate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculate Plate: Dilute the standardized bacterial suspension in the appropriate medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Induction of this compound Resistance by Serial Passage
Materials:
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB), supplemented with 20% serum
-
Acinetobacter baumannii isolate
-
Sterile culture tubes or 96-well plates
-
Incubator (35°C ± 2°C)
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the A. baumannii isolate using the protocol described above.
-
First Passage: In a series of tubes or wells, prepare a two-fold dilution series of this compound in supplemented CA-MHB around the initial MIC. Inoculate with the bacterial isolate to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate at 35°C ± 2°C for 18-24 hours.
-
Subsequent Passages: Identify the well with the highest concentration of this compound that shows bacterial growth. Use a small aliquot of this culture to inoculate a fresh set of this compound dilutions for the next passage.
-
Repeat: Repeat the passage process daily for a predetermined number of days (e.g., 14-30 days).
-
Monitor MIC: Periodically determine the MIC of the passaged culture to monitor for increases in resistance.
-
Isolate and Characterize Resistant Mutants: Once a significant increase in MIC is observed, plate the culture from the highest concentration with growth onto antibiotic-free agar to obtain single colonies. Characterize these colonies for their resistance phenotype and genotype (e.g., by sequencing the lptF and lptG genes).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results (variable between replicates) | 1. Inaccurate pipetting.2. Inhomogeneous bacterial inoculum.3. Contamination. | 1. Ensure proper calibration and use of pipettes.2. Thoroughly vortex the bacterial suspension before dilution and inoculation.3. Use aseptic techniques throughout the procedure. |
| Trailing endpoints or skipped wells in MIC assay | This is a known issue with this compound in standard CA-MHB, potentially due to the drug's interaction with the media or bacterial physiology.[8] | Supplement the CA-MHB with 20% heat-inactivated horse or human serum. This has been shown to provide clearer and more accurate MIC endpoints.[8] |
| No resistance development after prolonged serial passage | 1. Insufficient selective pressure (this compound concentration too low).2. The specific strain may have a lower propensity to develop resistance.3. Instability of the compound under experimental conditions. | 1. Ensure the starting concentration for passaging is close to the initial MIC (e.g., 0.5x MIC).2. Try with different clinical or laboratory strains of A. baumannii.3. Prepare fresh this compound dilutions for each passage. |
| Loss of resistance in isolated mutants after subculturing without antibiotic | The resistance mechanism may confer a fitness cost to the bacteria, leading to the out-competition of resistant mutants by susceptible revertants. | 1. Maintain selective pressure by including this compound in the culture medium for resistant strains.2. Store resistant isolates as frozen stocks at -80°C for long-term preservation. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for inducing this compound resistance.
Caption: Troubleshooting decision tree for this compound MIC assays.
References
- 1. New antibiotic against multi-drug resistant bacteria [the-innovation.org]
- 2. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BugBitten A class above: novel antibiotics that works against highly resistant bacteria [blogs.biomedcentral.com]
- 4. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-innovation.org [the-innovation.org]
- 6. jwatch.org [jwatch.org]
- 7. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 8. 2131. Activity of the Novel Antibiotic this compound (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zosurabalpin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Zosurabalpin, a novel tethered macrocyclic peptide antibiotic. The information provided is based on established principles of peptide purification and is intended to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound purification?
A1: While specific impurity profiles for this compound are not extensively published, common impurities in synthetic peptide purifications include deletion sequences, truncated sequences, incompletely deprotected sequences, and byproducts from side reactions during synthesis (e.g., aspartimide formation, oxidation).[1] Solvents like trifluoroacetic acid (TFA) and acetic acid used in chromatography can also be present as impurities.[1]
Q2: Which chromatographic technique is most suitable for this compound purification?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and highly effective technique for purifying synthetic peptides like this compound.[2][3] This method separates molecules based on their hydrophobicity. For larger scale or initial cleanup, reversed-phase flash column chromatography can also be employed, offering a higher loading capacity.[2]
Q3: How can I improve the resolution of my RP-HPLC separation for this compound?
A3: Optimizing the mobile phase is crucial for improving resolution. Modulating the pH of the mobile phase can significantly impact the retention behavior and peak shape of peptides.[2][4] For example, using an acidic modifier like formic acid or a basic one like ammonium hydroxide can alter the ionization state of the peptide and improve separation from closely eluting impurities.[4] Additionally, adjusting the gradient slope of the organic solvent (e.g., acetonitrile) can enhance separation.
Q4: What is a good starting point for developing a purification protocol for this compound?
A4: A good starting point would be to use a C18 reversed-phase column with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[4] A linear gradient from a low to a high concentration of acetonitrile is typically used to elute the peptide. The crude peptide mixture should be dissolved in a minimal amount of a strong solvent like DMSO or the initial mobile phase for injection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Peptide Precipitation: The sample may not be fully soluble in the loading buffer. | Improve sample solubility by adding organic solvents, urea, or detergents. Ensure the sample is fully dissolved before loading.[5] |
| Sub-optimal Elution Conditions: The elution buffer may not be strong enough to displace the peptide from the column. | Increase the concentration of the organic solvent in the elution buffer. For ion-exchange chromatography, adjust the salt concentration or pH.[6] | |
| Peptide Degradation: The peptide may be unstable under the purification conditions (e.g., extreme pH). | Work at a lower temperature (e.g., 4°C) to minimize degradation.[7] Add protease inhibitors if enzymatic degradation is suspected.[7] | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Too much sample has been loaded onto the column. | Reduce the amount of sample loaded. Use a column with a larger diameter or particle size for higher loading capacity.[2] |
| Secondary Interactions: The peptide may be interacting with the stationary phase in undesirable ways. | Modify the mobile phase by changing the pH or adding ion-pairing reagents to minimize secondary interactions.[4] | |
| Column Degradation: The column performance has deteriorated. | Clean the column according to the manufacturer's instructions or replace it if necessary. | |
| Presence of Impurities in Final Product | Inadequate Resolution: The chromatographic method is not separating the target peptide from impurities effectively. | Optimize the separation by adjusting the mobile phase pH, gradient slope, or trying a different stationary phase.[2][4] |
| Co-elution of Impurities: Impurities have similar retention times to the target peptide. | Employ an orthogonal purification step, such as ion-exchange chromatography, before or after the RP-HPLC step.[3][8] | |
| Contaminated Solvents or Reagents: Impurities are being introduced from the materials used. | Use high-purity solvents and freshly prepared buffers. Filter all solutions before use.[1][5] | |
| High Backpressure | Column Clogging: Particulates from the sample or buffers have blocked the column frit or packing material. | Filter the sample and mobile phases before use.[5] If the column is clogged, try back-flushing it at a low flow rate. |
| Precipitation on the Column: The sample or buffer components have precipitated on the column. | Ensure the sample and buffers are fully soluble under the operating conditions. Clean the column with a strong solvent. | |
| System Blockage: There is a blockage in the HPLC system tubing or fittings. | Systematically check and clean or replace system components. |
Experimental Protocols
General Reversed-Phase HPLC (RP-HPLC) Protocol for this compound Purification
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude this compound in a minimal volume of Mobile Phase A or a solvent like DMSO. Filter the sample through a 0.22 µm filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of this compound.
-
Post-Purification: Pool the pure fractions and remove the solvent by lyophilization.
Orthogonal Purification Step: Ion-Exchange Chromatography (IEX)
Introducing an IEX step can significantly improve purity by separating molecules based on charge, which is an orthogonal property to the hydrophobicity-based separation of RP-HPLC.[3]
-
Resin Selection: Choose a cation-exchange or anion-exchange resin based on the isoelectric point (pI) of this compound.
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the peptide is charged and will bind to the resin.
-
Elution Buffer (Buffer B): A high ionic strength buffer (containing NaCl or KCl) or a buffer with a pH that neutralizes the charge on the peptide, causing it to elute.
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the sample containing this compound (ensure the sample is in a low ionic strength buffer).
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of Buffer B or a step gradient.
-
Collect and analyze fractions as described for RP-HPLC.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low yield in this compound purification.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 3. bio-works.com [bio-works.com]
- 4. biotage.com [biotage.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. neb.com [neb.com]
- 7. goldbio.com [goldbio.com]
- 8. mdpi.com [mdpi.com]
mitigating Zosurabalpin degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Zosurabalpin during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Problem 1: Loss of Potency or Activity in Stored this compound Samples
Possible Causes:
-
Improper Storage Temperature: this compound, being a macrocyclic peptide, is sensitive to temperature fluctuations.[1][2] Storage at temperatures higher than recommended can accelerate degradation.
-
Exposure to Light: Photodegradation can occur in light-sensitive molecules. While specific data on this compound's photosensitivity is limited, it is a general best practice to protect peptide-based drugs from light.[1]
-
Moisture Contamination: The presence of water can lead to hydrolysis of amide bonds within the peptide structure, breaking the macrocycle or modifying side chains.[3][4]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the structure and function of the peptide.[5]
-
Repeated Freeze-Thaw Cycles: Cycling between frozen and thawed states can cause physical stress to the molecule, leading to aggregation and loss of activity.[2][6]
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check the temperature logs of the storage unit to ensure consistency with the recommended storage temperatures.
-
Inspect Sample Appearance: Look for any changes in the physical appearance of the lyophilized powder, such as discoloration or clumping, which could indicate moisture absorption or degradation.
-
Review Handling Procedures: Ensure that proper handling techniques were followed, such as allowing the vial to warm to room temperature before opening to prevent condensation.[6]
-
Perform Analytical Purity Check: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the stored sample and compare it to a fresh or reference standard.[7][8]
-
Conduct a Bioassay: Test the biological activity of the stored this compound to determine if there has been a significant loss of potency.
Problem 2: Poor Solubility of this compound After Long-Term Storage
Possible Causes:
-
Aggregation: Over time, peptide molecules can self-associate to form aggregates, which are often insoluble. This can be triggered by improper storage conditions or the inherent properties of the peptide.[9][10]
-
Formation of Degradation Products: Some degradation products may have lower solubility than the intact this compound molecule.
-
Incorrect Reconstitution Solvent: Using a solvent that is not appropriate for this compound can lead to solubility issues.
Troubleshooting Steps:
-
Sonication: Gently sonicate the sample in the recommended solvent to help break up any aggregates.
-
pH Adjustment: If the nature of the degradation is suspected to be pH-dependent, a slight adjustment of the reconstitution buffer's pH might improve solubility. This should be done with caution as it can also promote other degradation pathways.
-
Solvent Optimization: If aggregation is persistent, consider screening a panel of pharmaceutically acceptable solubilizing agents or excipients.
-
Size-Exclusion Chromatography (SEC): Use SEC to analyze the sample for the presence of high molecular weight aggregates.[11]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for lyophilized this compound?
A1: For long-term preservation of lyophilized this compound, it is recommended to store it at -20°C or, for even greater stability, at -80°C in a tightly sealed container, protected from light and moisture.[1][3][5]
Q2: How long can I store this compound stock solutions?
A2: The stability of this compound in solution is significantly lower than in its lyophilized form. It is recommended to prepare stock solutions fresh. If storage is necessary, it is advised to store aliquots at -80°C for no longer than one month to minimize degradation.[6] Avoid repeated freeze-thaw cycles.[2]
Q3: What are the primary degradation pathways I should be aware of for a macrocyclic peptide like this compound?
A3: While specific degradation pathways for this compound have not been extensively published, macrocyclic peptides are generally susceptible to the following:
-
Hydrolysis: Cleavage of the peptide backbone or side-chain amides due to water.[12]
-
Oxidation: Modification of susceptible amino acid residues (e.g., methionine, tryptophan, cysteine) by oxygen.[5]
-
Deamidation: Conversion of asparagine or glutamine residues to aspartic acid or isoaspartic acid, which can alter the peptide's structure and charge.[13][14][15]
-
Aggregation: Formation of non-covalent oligomers or larger aggregates.[9]
Q4: What excipients can be used to improve the long-term stability of this compound formulations?
A4: The choice of excipients depends on the specific formulation and storage conditions. However, common stabilizers for peptide-based drugs include:
-
Bulking Agents/Lyoprotectants: Sugars like sucrose and trehalose, or polyols like mannitol, can protect the peptide during lyophilization and storage by forming a stable, amorphous matrix.[4][16][17]
-
Buffers: To maintain an optimal pH where the peptide is most stable.[15]
-
Antioxidants: Such as methionine or ascorbic acid, to protect against oxidative degradation.
-
Surfactants: Non-ionic surfactants like polysorbates can be used to prevent surface adsorption and aggregation in liquid formulations.[18]
Q5: How can I detect and quantify this compound degradation?
A5: A stability-indicating analytical method is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV and/or mass spectrometry (MS) detection is a powerful technique to separate and quantify this compound from its degradation products.[7][8][19] Size-exclusion chromatography (SEC) is particularly useful for detecting and quantifying aggregates.[11]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Several months to a year | Protect from light and moisture.[1] |
| Lyophilized Powder | -80°C | Long-term (years) | Optimal for maximum stability.[2][3] |
| Stock Solution | -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[20][21][22]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable buffer at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the solution with 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Incubate the solution with 0.1 M NaOH at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 70°C for 7 days.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating RP-HPLC method with MS detection to identify and characterize the degradation products.[8]
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways for this compound.
References
- 1. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 2. peptidesciences.com [peptidesciences.com]
- 3. jpt.com [jpt.com]
- 4. peptidesystems.com [peptidesystems.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. neurelis.com [neurelis.com]
- 11. ijsra.net [ijsra.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. polarispeptides.com [polarispeptides.com]
- 18. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 20. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 22. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
Validation & Comparative
Zosurabalpin: A Paradigm Shift in the Fight Against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
A comparative analysis of the novel antibiotic Zosurabalpin against existing treatments for Carbapenem-Resistant Acinetobacter baumannii (CRAB), a critical priority pathogen.
Carbapenem-resistant Acinetobacter baumannii (CRAB) poses a formidable threat to global public health, with invasive infections carrying mortality rates as high as 40% to 60%.[1][2] The World Health Organization has designated CRAB as a 'Priority 1' pathogen, underscoring the urgent need for novel therapeutic agents.[3] this compound, a first-in-class tethered macrocyclic peptide antibiotic, has emerged as a promising candidate, demonstrating potent and selective activity against this highly drug-resistant bacterium.[1][3][4][5] This guide provides a comprehensive comparison of this compound's efficacy with that of other antibiotics used to treat CRAB infections, supported by preclinical experimental data.
Mechanism of Action: A Novel Approach to a Notorious Pathogen
This compound employs a unique mechanism of action that circumvents existing resistance pathways. It inhibits the LptB2FGC complex, a crucial transporter of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria.[1][4][5][6] This disruption of LPS transport leads to the accumulation of LPS in the inner membrane, ultimately causing cell death.[4][5][6] This novel target distinguishes this compound from all currently approved antibiotics.[7]
References
- 1. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 2. Roche to launch phase 3 trial for new antibiotic targeting Acinetobacter baumannii | CIDRAP [cidrap.umn.edu]
- 3. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 4. infezmed.it [infezmed.it]
- 5. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
Zosurabalpin: A Paradigm Shift in the Fight Against Multidrug-Resistant Acinetobacter baumannii
A deep dive into the cross-resistance profile of a novel antibiotic class, offering new hope against a critical threat.
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of carbapenem-resistant Acinetobacter baumannii (CRAB) has posed a significant global health threat. The therapeutic arsenal against this formidable pathogen is dwindling, necessitating the discovery of novel agents with unique mechanisms of action. Zosurabalpin, a first-in-class tethered macrocyclic peptide antibiotic, has emerged as a promising candidate, demonstrating potent activity against CRAB. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other major antibiotic classes, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits a novel mechanism of action, targeting the lipopolysaccharide (LPS) transport machinery, specifically the LptB2FGC complex. This unique target is not exploited by any other class of antibiotics, resulting in a low propensity for cross-resistance with existing drugs. Studies have demonstrated that this compound maintains its potent activity against A. baumannii strains that are resistant to other classes of antibiotics, including carbapenems and polymyxins. This guide will delve into the supporting data, experimental protocols, and the underlying molecular interactions that define this compound's promising profile.
Comparative In Vitro Activity
The in vitro potency of this compound against multidrug-resistant A. baumannii has been a key focus of recent research. The following tables summarize the comparative minimum inhibitory concentration (MIC) data for this compound and other clinically relevant antibiotics against clinical isolates of A. baumannii.
Table 1: Comparative MIC90 Values against 129 Resistant Acinetobacter baumannii Clinical Isolates [1][2]
| Antibiotic | Drug Class | MIC90 (mg/L) |
| This compound | Tethered Macrocyclic Peptide | 1 |
| Tigecycline | Glycylcycline | 8 |
| Colistin | Polymyxin | >16 |
| Meropenem | Carbapenem | >16 |
Table 2: this compound MIC Distribution against 150 Acinetobacter spp. Isolates (65% multidrug-resistant) [1][3]
| Medium Supplement | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 |
| 20% Human Serum | 0.25 | 1 | 0.03 - 8 |
The data clearly indicates the superior in vitro activity of this compound compared to last-resort antibiotics like colistin and meropenem against a panel of resistant clinical isolates.[1][2]
Lack of Cross-Resistance: The Evidence
A pivotal study has confirmed the absence of cross-resistance between this compound and other critical antibiotic classes. In a selection of A. baumannii strains, no cross-resistance was observed with colistin or meropenem.[4] This is attributed to this compound's unique mechanism of action, which circumvents the common resistance mechanisms that affect other drug classes.[5]
Mechanism of Action: A Novel Approach
This compound's lack of cross-resistance is rooted in its unique molecular target. The diagram below illustrates the signaling pathway of LPS transport and the inhibitory action of this compound.
This compound specifically targets the LptB2FGC protein complex, which is essential for transporting LPS from the inner to the outer membrane of Gram-negative bacteria.[1][6] By inhibiting this complex, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This target is not utilized by any other antibiotic class, hence the lack of pre-existing resistance mechanisms that would confer cross-resistance.
Experimental Protocols
The assessment of cross-resistance between this compound and other drug classes is primarily conducted through in vitro susceptibility testing. The following provides a detailed methodology for a typical cross-resistance study using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Bacterial Isolates: A panel of clinically relevant Acinetobacter baumannii isolates, including multidrug-resistant strains, is selected.
- Antimicrobial Agents: this compound and a range of comparator antibiotics from different classes (e.g., carbapenems, polymyxins, aminoglycosides, tetracyclines) are prepared as stock solutions.
- Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium. For this compound, supplementation with 20% horse or human serum may be required to obtain accurate MIC readings.[3]
- Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
- Bacterial colonies are picked from an overnight culture on an agar plate and suspended in a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
- Serial two-fold dilutions of each antimicrobial agent are prepared in CAMHB directly in the microtiter plates.
- Each well is then inoculated with the prepared bacterial suspension.
- A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for each isolate.
4. Incubation:
- The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
- The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
6. Data Analysis:
- The MIC values for this compound are compared with those of the other antibiotics across the panel of isolates. The absence of a correlation in susceptibility patterns indicates a lack of cross-resistance.
start [label="Start: Select Bacterial Isolates\n(including resistant strains)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Standardized\nInoculum (0.5 McFarland)"];
prep_plates [label="Prepare Microtiter Plates with\nSerial Dilutions of Antibiotics"];
inoculate [label="Inoculate Plates with\nBacterial Suspension"];
incubate [label="Incubate Plates\n(35°C for 16-20h)"];
read_mic [label="Read Minimum Inhibitory\nConcentrations (MICs)"];
analyze [label="Analyze Data:\nCompare MICs of this compound\nand other antibiotics"];
end [label="Conclusion:\nDetermine Presence or\nAbsence of Cross-Resistance", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> prep_plates;
prep_plates -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> analyze;
analyze -> end;
}
<b>Figure2.b> Experimental workflow for cross-resistance studies.
Conclusion
This compound represents a significant advancement in the development of new antibiotics against the critical threat of carbapenem-resistant Acinetobacter baumannii. Its novel mechanism of action, targeting the LptB2FGC complex, distinguishes it from all existing antibiotic classes and is the primary reason for the observed lack of cross-resistance. The compelling in vitro data, demonstrating potent activity against highly resistant isolates, underscores its potential as a future therapeutic option. Continued research and clinical trials are crucial to fully realize the promise of this compound in addressing this urgent unmet medical need.
References
- 1. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jwatch.org [jwatch.org]
- 5. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 6. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Zosurabalpin: A Novel Antibiotic Pitted Against Drug-Resistant Acinetobacter baumannii
A new class of antibiotics is emerging in the fight against multidrug-resistant bacteria, with zosurabalpin showing significant promise against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern globally. This guide provides a comparative analysis of this compound against other novel and existing antibiotics, supported by available preclinical data. We delve into its unique mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data, offering valuable insights for researchers and drug development professionals.
Acinetobacter baumannii is a formidable nosocomial pathogen, frequently exhibiting resistance to multiple classes of antibiotics, including carbapenems, which are often the last line of defense.[1][2] The emergence of CRAB has created an urgent need for novel therapeutics with new mechanisms of action.[2][3] this compound, a tethered macrocyclic peptide, represents a first-in-class antibiotic that specifically targets the lipopolysaccharide (LPS) transport machinery in A. baumannii.[4][5]
Mechanism of Action: A Novel Target in Bacterial Defenses
This compound exerts its bactericidal effect by inhibiting the LptB2FGC complex, a crucial component of the LPS transport system in Gram-negative bacteria.[4][5] This complex is responsible for the transport of LPS from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial outer membrane.[1][6] By binding to and inhibiting the LptB2FGC complex, this compound causes the accumulation of LPS in the periplasm, leading to cellular stress and ultimately, cell death.[1][4] This novel mechanism of action means that existing resistance mechanisms to other antibiotic classes are unlikely to affect this compound's efficacy.
Below is a diagram illustrating the signaling pathway of LPS transport and the inhibitory action of this compound.
Caption: this compound inhibits the LptB2FGC complex, blocking LPS transport and causing cell death.
In Vitro Activity: Comparative Susceptibility Data
The in vitro activity of this compound has been evaluated against a large number of clinical CRAB isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparisons within a single study.
Table 1: In Vitro Activity of this compound against Acinetobacter baumannii
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.12 - 0.5 | 0.25 - 1 |
| Cefiderocol | 0.25 - 2 | 1 - >64 |
| Sulbactam-Durlobactam | 0.5 - 4 | 4 - 8 |
| Colistin | 0.5 - 2 | 1 - >16 |
| Meropenem | >64 | >64 |
Note: MIC values can vary depending on the testing methodology and the specific collection of bacterial isolates.
In Vivo Efficacy: Preclinical Animal Models
This compound has demonstrated efficacy in various murine models of CRAB infection, including pneumonia and thigh infection models. These studies are crucial for assessing the potential clinical utility of a new antibiotic.
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
| Model | This compound Dose | Bacterial Load Reduction (log₁₀ CFU) | Comparator and Outcome |
| Pneumonia | Not specified | Significant reduction in lung bacterial burden | N/A |
| Thigh Infection | Not specified | Dose-dependent reduction in bacterial burden | N/A |
Note: Direct comparative in vivo studies with other novel antibiotics are limited in the publicly available literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel antibiotics against A. baumannii.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator agents is typically determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinical isolates of carbapenem-resistant Acinetobacter baumannii is used.
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium. For this compound, the broth is often supplemented with 20% horse serum or human serum to improve the accuracy of MIC readings, as trailing endpoints can be observed in CAMHB alone.[1][7]
-
Inoculum Preparation: A bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Dilution: The antibiotics are serially diluted in the appropriate broth in 96-well microtiter plates.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Murine Pneumonia Model
The murine pneumonia model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics against respiratory pathogens.
Caption: Workflow of a murine pneumonia model for testing antibiotic efficacy.
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used. Mice may be rendered neutropenic by treatment with cyclophosphamide to increase their susceptibility to infection.[4]
-
Bacterial Inoculum: A clinical isolate of CRAB is grown to mid-log phase and diluted to the desired concentration (e.g., 10⁷ CFU in 50 µL of saline).[4]
-
Infection: Mice are anesthetized and the bacterial inoculum is administered via intranasal or intratracheal instillation.[4][8]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound, a comparator antibiotic, or vehicle control is initiated. The route of administration (e.g., intravenous, subcutaneous) and dosing regimen are determined by the pharmacokinetic properties of the drug.
-
Endpoint: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/g of tissue).
Conclusion
This compound represents a significant advancement in the development of new antibiotics against the critical threat of CRAB. Its novel mechanism of action, potent in vitro activity, and promising in vivo efficacy make it a strong candidate for further clinical development. While direct head-to-head comparative data with other novel agents are still emerging, the available evidence suggests that this compound could become an invaluable tool in the armamentarium against multidrug-resistant Gram-negative infections. Continued research and clinical trials will be essential to fully elucidate its therapeutic potential and place in clinical practice.
References
- 1. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acinetobacter baumannii Complex Infections: New Treatment Options in the Antibiotic Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. infezmed.it [infezmed.it]
- 8. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Zosurabalpin
For researchers, scientists, and drug development professionals, this document provides key safety protocols and logistical plans for the handling and disposal of Zosurabalpin, a novel investigational macrocyclic peptide antibiotic.
This compound is an experimental drug with limited human testing, necessitating stringent safety measures.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available due to its investigational status, this guide synthesizes available information and general laboratory safety principles to ensure the safe handling of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is an investigational new drug, a cautious approach to handling is paramount. The full range of its potential hazards is not yet known. Therefore, standard laboratory PPE should be considered the minimum requirement.
General Handling:
-
Work Area: All handling of this compound powder and solutions should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]
-
Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.
Logistical Information: Storage and Stability
Proper storage is crucial to maintain the integrity of this compound for research purposes.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| In Solvent | -80°C | 1 year | [4] |
Solubility:
-
This compound is soluble in DMSO at a concentration of 3 mg/mL (3.79 mM), with sonication recommended to aid dissolution. The pH should be adjusted to 7 with 1M HCl.[4]
Operational Plans: Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and safety.
Minimal Inhibitory Concentration (MIC) Determination: A crucial in vitro assay to determine the potency of this compound against Acinetobacter baumannii is the determination of its MIC.
-
Methodology: The Clinical Laboratory Standards Institute (CLSI) broth microdilution method is recommended.[5]
-
Media: Cation-adjusted Mueller Hinton broth (CA-MHB) is the standard medium.[5]
-
Supplementation: To avoid aberrant readings such as trailing and skipped wells, supplementation of the CA-MHB with 20% human serum (HS) or 20% horse serum (HoS) is advised.[5]
-
Procedure:
-
Prepare a serial dilution of this compound in the supplemented CA-MHB in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the A. baumannii isolate.
-
Incubate the plate at the appropriate temperature and duration for bacterial growth.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
-
Experimental Workflow for MIC Determination:
Mechanism of Action: Signaling Pathway
This compound exerts its antibacterial effect by targeting the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria, specifically the LptB2FGC complex.[6] This leads to the accumulation of LPS in the inner membrane, causing cellular stress and ultimately bacterial death.
Disposal Plans
As this compound is an investigational antibiotic, all waste containing this compound must be treated as hazardous chemical waste.
Solid Waste:
-
Contaminated PPE and Labware: All gloves, lab coats, pipette tips, and other disposable materials that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Unused Powder: Unused or expired this compound powder should not be disposed of in regular trash. It must be collected as hazardous chemical waste.
Liquid Waste:
-
Stock Solutions and Experimental Media: All solutions containing this compound, including stock solutions and used cell culture media, should be collected in a sealed, leak-proof hazardous waste container.
-
Decontamination: Autoclaving may not be sufficient to degrade the antibiotic.[7] Therefore, liquid waste should be collected for chemical waste disposal. Do not pour any solutions containing this compound down the drain.[7]
Disposal Procedure:
-
Segregate all this compound waste from other laboratory waste streams.
-
Collect waste in containers that are clearly labeled "Hazardous Waste: this compound."
-
Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.[8]
Spill Cleanup: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Notify: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of aerosolization. Notify your laboratory supervisor and EHS department.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent material to contain the spill. For powder spills, gently cover with damp paper towels to avoid creating dust.
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, paper towels) and place them in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.
-
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
References
- 1. researchgate.net [researchgate.net]
- 2. bizgeniusapp.com [bizgeniusapp.com]
- 3. healthpolicy.duke.edu [healthpolicy.duke.edu]
- 4. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmilabs.com [jmilabs.com]
- 8. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
